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Core Science & Biosynthesis

Foundational

3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine chemical properties and structure

An In-depth Technical Guide to 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine: Structure, Properties, and Synthetic Insights Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular sc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine: Structure, Properties, and Synthetic Insights

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, saturated heterocycles have gained prominence as "privileged" structural motifs. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable building block in drug discovery.[1][2][3] Its inherent ring strain, sp3-rich three-dimensional character, and conformational rigidity can significantly enhance aqueous solubility, metabolic stability, and target binding affinity compared to more traditional, "flat" aromatic systems.[1]

This guide provides a comprehensive technical overview of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine , a molecule that synergistically combines the desirable features of the azetidine core with the potent modulatory effects of fluorine and trifluoromethyl substituents. We will delve into its chemical structure, core physicochemical properties, plausible synthetic routes, and its strategic importance for researchers, scientists, and drug development professionals.

Chemical Identity and Core Properties

Precise identification and understanding of fundamental properties are the bedrock of chemical research. While extensive experimental data for this specific molecule is not widely published, we can consolidate its identity and predict key properties based on established chemical principles and data from commercial suppliers.

PropertyValueSource / Reference
IUPAC Name 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidineN/A
CAS Number 1994887-36-3[4]
Molecular Formula C₁₀H₉F₄NO[4]
Molecular Weight 235.18 g/mol Calculated
Physical Form Solid (predicted)Analogous compounds
Storage Sealed in dry, 2-8°C[4]
Purity Typically >95%Commercial Suppliers
Solubility Soluble in polar organic solvents (e.g., DMSO, MeOH)Analogous compounds[5]
Stability Stable under recommended storage conditionsGeneral chemical knowledge

Structural and Mechanistic Analysis

The structure of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine is a deliberate convergence of functional groups, each contributing to its overall chemical personality and potential biological activity.

Key Structural Features:

  • Azetidine Ring: This strained four-membered ring is the molecule's foundation. Unlike the more flexible five- and six-membered rings, its conformational rigidity helps to lock the orientation of the phenoxy substituent, potentially leading to higher-affinity binding with a biological target. The nitrogen atom acts as a hydrogen bond acceptor and provides a point for salt formation, which can be crucial for solubility and formulation. The ring strain of azetidines (approx. 25.4 kcal/mol) makes them more reactive than pyrrolidines but significantly more stable and easier to handle than aziridines.[3]

  • Phenoxy Ether Linkage: The ether bond connects the azetidine core to the aromatic ring, providing a balance of flexibility and defined geometry.

  • 2-Fluoro Substituent: The fluorine atom at the ortho position is a small, highly electronegative group. It can engage in hydrogen bonding and dipole-dipole interactions, altering the conformation of the molecule and its binding properties. Crucially, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life in biological systems.[6]

  • 5-Trifluoromethyl (CF₃) Group: The CF₃ group is a powerful electron-withdrawing moiety and a lipophilic hydrogen bond donor. Its inclusion significantly impacts the molecule's properties by:

    • Increasing Lipophilicity: Enhancing membrane permeability and potentially brain penetration.[6]

    • Modulating pKa: Lowering the basicity of the azetidine nitrogen, which can influence off-target effects, particularly at physiological pH.[7]

    • Enhancing Metabolic Stability: The C-F bonds are exceptionally strong, making the CF₃ group resistant to metabolic degradation.

cluster_molecule 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine mol C₁₀H₉F₄NO azetidine Azetidine Core (sp³-rich, rigid scaffold) ether Ether Linkage azetidine->ether C-O bond phenyl Substituted Phenyl Ring ether->phenyl C-O bond fluoro 2-Fluoro Group (Metabolic blocker, H-bond acceptor) phenyl->fluoro C-F bond cf3 5-Trifluoromethyl Group (Lipophilicity, pKa modulation) phenyl->cf3 C-CF₃ bond

Caption: Key functional components of the target molecule.

Predicted Spectroscopic Profile

While dedicated, published spectra for this specific molecule are scarce, a predictive analysis based on its structure and data from analogous compounds can guide researchers in its characterization.[8]

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):

Chemical Shift (δ) ppmMultiplicityAssignment
~7.40 - 7.20m3H, Aromatic protons
~4.90m1H, -O-CH- (azetidine)
~4.20 - 3.90m4H, -CH₂-N-CH₂- (azetidine)
~2.50br s1H, -NH- (azetidine)

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):

Chemical Shift (δ) ppmAssignment
~155.0 (d, J ≈ 245 Hz)Ar-C (C-F)
~154.0Ar-C (C-O)
~126.0 (q, J ≈ 272 Hz)-CF₃
~125.0 (q, J ≈ 33 Hz)Ar-C (C-CF₃)
~120.0 - 115.0Ar-CH
~68.0O-CH (azetidine)
~49.0CH₂ (azetidine)

Mass Spectrometry (HRMS-ESI):

  • Predicted [M+H]⁺: 236.0693 (Calculated for C₁₀H₁₀F₄NO⁺)

Synthesis and Reactivity

Plausible Synthetic Pathway

The most direct and logical synthesis of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine involves a nucleophilic aromatic substitution or a Williamson ether synthesis-type reaction. A robust method would utilize a protected 3-hydroxyazetidine, which is commercially available, as a key starting material.

Caption: General workflow for synthesizing the target compound.

Exemplary Step-by-Step Protocol

This protocol is illustrative and adapted from general procedures for the synthesis of 3-aryloxyazetidines.[8]

  • Activation of the Hydroxyl Group:

    • To a stirred solution of N-Boc-3-hydroxyazetidine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of starting material.

    • Upon completion, quench the reaction with water and extract the organic layer. Wash the organic phase with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-mesyloxyazetidine, which can often be used in the next step without further purification.

  • Williamson Ether Synthesis:

    • To a solution of 2-Fluoro-5-(trifluoromethyl)phenol (1 equivalent) in an anhydrous polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (2 equivalents) or sodium hydride (1.2 equivalents).

    • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

    • Add a solution of N-Boc-3-mesyloxyazetidine (1.1 equivalents) in the same solvent.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling, quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to obtain N-Boc-3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine.

  • Deprotection:

    • Dissolve the purified N-Boc protected intermediate in DCM.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C.

    • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).

    • Concentrate the reaction mixture under reduced pressure. If an acid salt is formed, it can be neutralized with a base (e.g., aqueous NaHCO₃) and extracted to yield the free base, or it can be isolated as the corresponding salt.

Chemical Reactivity
  • Basicity: The azetidine nitrogen is a secondary amine and is basic, readily forming salts with acids. The pKa of the conjugate acid of the parent azetidine is approximately 11.29.[9]

  • N-Functionalization: As a secondary amine, the nitrogen atom is a potent nucleophile, allowing for a wide range of derivatization reactions, including alkylation, acylation, and reductive amination.

Applications in Medicinal Chemistry

The deliberate combination of the azetidine ring with fluorine and trifluoromethyl groups makes this molecule a high-value scaffold for drug discovery.

  • Scaffold for CNS-Active Agents: The 3-aryloxyazetidine motif is a known pharmacophore for monoamine transporters, including the serotonin (SERT) and dopamine (DAT) transporters.[10] Modulators of these targets are critical for treating depression, anxiety, and other neurological disorders. The properties of this compound—particularly its predicted lipophilicity—make it an interesting candidate for CNS-targeted libraries.

  • Improving on "Me-Too" Drugs: In lead optimization, replacing more common rings (like piperidine or pyrrolidine) with an azetidine ring can be a powerful strategy to improve metabolic stability and solubility, thus differentiating a new chemical entity from existing drugs.[1]

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a complex fragment for screening against various biological targets. The rigid azetidine core presents the substituted phenyl ring in a well-defined vector, while the secondary amine provides a handle for synthetic elaboration.

cluster_input Core Structural Features cluster_output Desired Pharmacokinetic Outcomes Azetidine Azetidine Scaffold Solubility Improved Solubility Azetidine->Solubility Stability Enhanced Metabolic Stability Azetidine->Stability Fluorine Fluorine Substituents Fluorine->Stability Permeability Modulated Permeability (LogP) Fluorine->Permeability Binding Increased Target Affinity Fluorine->Binding

Caption: Rationale for using this scaffold in drug design.

Safety, Handling, and Storage

As with any research chemical whose toxicological properties have not been fully evaluated, 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine should be handled with care by trained professionals.

  • Handling: Always use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Operations should be conducted in a well-ventilated chemical fume hood.[11][12] Avoid inhalation of dust and contact with skin and eyes.[13]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C is recommended.[4][14]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[15] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air.[15] In all cases of significant exposure, seek immediate medical attention.

Conclusion

3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine is a thoughtfully designed chemical entity that embodies several key principles of modern medicinal chemistry. It leverages the advantageous three-dimensional geometry and improved physicochemical properties of the azetidine scaffold while incorporating fluorine and trifluoromethyl groups to fine-tune its metabolic stability, lipophilicity, and target-binding potential. Its straightforward synthetic accessibility makes it a valuable building block for creating diverse chemical libraries aimed at a range of biological targets, particularly within the central nervous system. This guide provides a foundational understanding that should empower researchers to effectively utilize this promising scaffold in their drug discovery and development programs.

References

  • Wikipedia. Azetidine. [Link]

  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • ResearchGate. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • PMC. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

Sources

Exploratory

The Ascendant Role of 3-Phenoxyazetidine Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 3-phenoxyazetidine scaffold has emerged as a privileged structural motif in contemporary drug discovery, demonstrating significant potential across a sp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-phenoxyazetidine scaffold has emerged as a privileged structural motif in contemporary drug discovery, demonstrating significant potential across a spectrum of therapeutic areas. This guide provides an in-depth exploration of the medicinal chemistry applications of these derivatives, from their synthesis and structure-activity relationships (SAR) to their engagement with critical biological targets. We delve into the causality behind experimental choices, offering field-proven insights for researchers navigating the development of novel therapeutics based on this versatile core.

The Allure of the Azetidine Ring: A Gateway to Novel Bioactivities

The four-membered azetidine ring, once a synthetic curiosity, is now a celebrated component in medicinal chemistry. Its inherent ring strain and non-planar geometry impart unique conformational constraints on molecules, enabling precise three-dimensional arrangements of substituents that can enhance binding affinity and selectivity for biological targets. The incorporation of a phenoxy group at the 3-position further expands the chemical space, providing a versatile anchor for a wide array of substitutions that can be tailored to modulate potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Crafting the 3-Phenoxyazetidine Core

The construction of the 3-phenoxyazetidine scaffold is a critical first step in the exploration of its therapeutic potential. A common and effective strategy involves the nucleophilic substitution of a suitably activated 3-hydroxyazetidine precursor with a phenol or its corresponding phenoxide.

A widely employed precursor is 1-benzhydryl-3-azetidinol. The benzhydryl group serves as a robust protecting group for the azetidine nitrogen, preventing unwanted side reactions during the synthesis. The synthetic workflow typically proceeds as follows:

Experimental Protocol: Synthesis of 3-Phenoxyazetidine[1]

Materials:

  • 1-Benzhydryl-3-azetidinol

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanesulfonyl chloride

  • Triethylamine

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Anhydrous dichloromethane

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Mesylation of 1-Benzhydryl-3-azetidinol:

    • To a solution of 1-benzhydryl-3-azetidinol and triethylamine in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-benzhydryl-3-mesyloxyazetidine.[1]

  • Preparation of Sodium Phenoxide:

    • In a separate flask, add sodium hydride to anhydrous DMF at 0 °C.

    • Add a solution of phenol in anhydrous DMF dropwise.

    • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.[1]

  • Nucleophilic Substitution:

    • Add the solution of 1-benzhydryl-3-mesyloxyazetidine in anhydrous DMF to the sodium phenoxide solution.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 1-benzhydryl-3-phenoxyazetidine.[1]

  • Deprotection:

    • Dissolve 1-benzhydryl-3-phenoxyazetidine in ethyl acetate and add 10% palladium on carbon.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or Parr shaker) and stir at room temperature for 24 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield the final product, 3-Phenoxyazetidine.[1]

cluster_synthesis Synthesis of 3-Phenoxyazetidine 1-Benzhydryl-3-azetidinol 1-Benzhydryl-3-azetidinol Mesylation Mesylation 1-Benzhydryl-3-azetidinol->Mesylation MsCl, Et3N 1-Benzhydryl-3-mesyloxyazetidine 1-Benzhydryl-3-mesyloxyazetidine Mesylation->1-Benzhydryl-3-mesyloxyazetidine Nucleophilic_Substitution Nucleophilic_Substitution 1-Benzhydryl-3-mesyloxyazetidine->Nucleophilic_Substitution Phenol Phenol Sodium_Phenoxide_Formation Sodium_Phenoxide_Formation Phenol->Sodium_Phenoxide_Formation NaH, DMF Sodium_Phenoxide Sodium_Phenoxide Sodium_Phenoxide_Formation->Sodium_Phenoxide Sodium_Phenoxide->Nucleophilic_Substitution 1-Benzhydryl-3-phenoxyazetidine 1-Benzhydryl-3-phenoxyazetidine Nucleophilic_Substitution->1-Benzhydryl-3-phenoxyazetidine Deprotection Deprotection 1-Benzhydryl-3-phenoxyazetidine->Deprotection H2, Pd/C 3-Phenoxyazetidine 3-Phenoxyazetidine Deprotection->3-Phenoxyazetidine

Caption: Synthetic workflow for 3-phenoxyazetidine.

Therapeutic Applications in Central Nervous System Disorders: Targeting the GPR52 Receptor

A significant body of research has focused on the development of 3-phenoxyazetidine derivatives as agonists of the G protein-coupled receptor 52 (GPR52).[2][3] GPR52 is an orphan receptor predominantly expressed in the brain, particularly in the striatum and cortex, regions crucial for motor control, cognition, and emotion.[4] This localization makes it an attractive target for the treatment of various neuropsychiatric and neurodegenerative disorders.

GPR52 is coupled to Gs/olf proteins, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling pathway can modulate dopaminergic and glutamatergic neurotransmission.[1][4] Consequently, GPR52 agonists are being investigated for their potential to treat conditions like schizophrenia and Huntington's disease.[5][6] Notably, the GPR52 agonist HTL0048149 has advanced into Phase I human clinical trials for the treatment of schizophrenia.[5][7]

The mechanism of action of GPR52 agonists in schizophrenia is thought to involve a dual function. In the striatum, where GPR52 is co-localized with dopamine D2 receptors (Gi-coupled), GPR52 agonism can functionally oppose D2 receptor signaling, which is a hallmark of current antipsychotic drugs.[8][9] In the prefrontal cortex, GPR52 agonism may enhance D1 receptor (Gs-coupled) function, potentially improving cognitive and negative symptoms associated with schizophrenia.[9]

cluster_gpr52_pathway GPR52 Signaling Pathway GPR52_Agonist 3-Phenoxyazetidine Derivative (Agonist) GPR52 GPR52 GPR52_Agonist->GPR52 Binds to Gs_Protein Gs_Protein GPR52->Gs_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Modulation of Dopaminergic & Glutamatergic Neurotransmission PKA->Downstream_Effects

Caption: GPR52 receptor signaling cascade.

Structure-Activity Relationship (SAR) of GPR52 Agonists

Systematic exploration of the SAR of GPR52 agonists has revealed key structural features that govern their potency and efficacy. While not all studied compounds are 3-phenoxyazetidine derivatives, the insights gained are valuable for the rational design of new analogs. For a series of indoline-carboxamide based GPR52 agonists, it was found that modifications to the two lower aromatic moieties were well-tolerated and could be used to modulate agonist potency and efficacy.[2] Conversely, alterations to the carboxamide and heterocyclic linkers were generally detrimental to potency.[2]

Compound IDModificationEC50 (nM)Emax (%)Reference
PW0787 Indoline-carboxamide core~100-
Flexible Analogs Broken indoline ring~40Increased[2]
TP-024 Thiazole-based75-
HTL0041178 UndisclosedPotent-[10]

Emerging Applications in Oncology and Inflammation

While the application of 3-phenoxyazetidine derivatives in CNS disorders is the most well-documented, the broader azetidine scaffold has shown promise in other therapeutic areas, including oncology and inflammation. This suggests potential avenues for future research into 3-phenoxyazetidine derivatives.

Anticancer Potential

Azetidine-containing compounds have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[5] For instance, certain spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives have shown cytotoxicity against human breast and lung cancer cell lines.[11] Another study on 3-(4-methoxyphenyl)azetidine analogues also reported in vitro anticancer activity.[12] The mechanisms of action are diverse and can include the induction of apoptosis.[7] While direct evidence for the anticancer activity of 3-phenoxyazetidine derivatives is still emerging, the known activities of related structures provide a strong rationale for their investigation in this area.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)[5]

Objective: To assess the cytotoxic potential of 3-phenoxyazetidine derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (3-phenoxyazetidine derivatives)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]

cluster_mtt_workflow MTT Assay Workflow Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment Incubation_48_72h Incubation_48_72h Compound_Treatment->Incubation_48_72h MTT_Addition MTT_Addition Incubation_48_72h->MTT_Addition Incubation_2_4h Incubation_2_4h MTT_Addition->Incubation_2_4h Formazan_Solubilization Formazan_Solubilization Incubation_2_4h->Formazan_Solubilization Absorbance_Measurement Absorbance_Measurement Formazan_Solubilization->Absorbance_Measurement Data_Analysis IC50 Calculation Absorbance_Measurement->Data_Analysis

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Anti-inflammatory Properties

The 3-phenoxyazetidine scaffold and its analogs also hold promise as anti-inflammatory agents. For example, derivatives of phenoxyacetic acid have been investigated as selective COX-2 inhibitors.[13] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. Selective inhibition of COX-2 is a validated strategy for the treatment of inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Furthermore, a novel azetidine derivative, KHG26792, has been shown to possess anti-inflammatory and anti-oxidative effects in a model of microglial activation induced by amyloid-β, a key pathological hallmark of Alzheimer's disease.[14][15] This compound attenuated the production of inflammatory mediators such as IL-6, IL-1β, and TNF-α.[15] These findings suggest that 3-phenoxyazetidine derivatives could be explored for their potential to treat neuroinflammatory conditions and other inflammatory disorders.

Future Directions and Conclusion

The 3-phenoxyazetidine scaffold represents a rich and largely untapped source of novel therapeutic agents. The demonstrated success in targeting the GPR52 receptor for CNS disorders has paved the way for further exploration of this chemical space. The preliminary evidence for anticancer and anti-inflammatory activities of related azetidine derivatives warrants a more focused investigation into the potential of 3-phenoxyazetidines in these areas.

Future research should focus on:

  • Expansion of SAR studies: A systematic investigation of substitutions on both the phenoxy and azetidine rings is crucial to delineate the structural requirements for activity and selectivity against a broader range of biological targets.

  • Elucidation of novel mechanisms of action: Beyond GPR52, identifying new molecular targets for 3-phenoxyazetidine derivatives will open up new therapeutic avenues.

  • Optimization of pharmacokinetic properties: A detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds will be essential for their successful translation into clinical candidates.

References

  • Prakash S. Sukhramani et al. Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H). Der Pharmacia Lettre, 2011: 3 (5)236-243.
  • Parmar, D. R., et al. (2020). Design, Synthesis, In Silico Studies and In Vitro Anticancer Activity of 3‐(4‐Methoxyphenyl)azetidine Derivatives. ChemistrySelect, 5(45), 14296-14302.
  • Reyes-Ortega, F., et al. (2016). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules, 21(10), 1289.
  • Lee, J. E., et al. (2017). Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)
  • Wang, P., et al. (2021). Structure Activity Relationships of Novel GPR52 Agonists that Suppress Psychostimulant Behavior. R Discovery.
  • Physicochemical properties of the synthesized compounds. - ResearchGate. Available at: [Link].

  • The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders. ACS Publications. Available at: [Link].

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed. Available at: [Link].

  • Substituted 3-phenoxyazetidin-1-yl-pyrazines. Google Patents.
  • 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament. Google Patents.

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Foundational

The Trifluoromethyl Group: A Strategic Lever for Modulating Azetidine Bioactivity

An In-Depth Technical Guide Executive Summary The azetidine ring, a four-membered saturated heterocycle, has risen from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1][2] Its inherent conforma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The azetidine ring, a four-membered saturated heterocycle, has risen from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1][2] Its inherent conformational rigidity and sp3-rich character provide an exceptional platform for orienting substituents into three-dimensional space, often leading to improved pharmacological properties compared to more flexible acyclic or larger ring systems.[3][4] When this unique scaffold is decorated with a trifluoromethyl (CF₃) group, a powerful synergy emerges. The CF₃ group is not merely a passive substituent; it is an active modulator of a molecule's physicochemical and pharmacokinetic profile. Its profound electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it one of the most impactful functional groups in medicinal chemistry.[5][6][7] This guide provides an in-depth analysis of the causality behind the trifluoromethyl group's influence on azetidine bioactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the mechanistic underpinnings of its effects, detail robust experimental protocols for its evaluation, and present synthetic strategies for its incorporation.

The Azetidine Scaffold: A Primer on its Privileged Status

Azetidines occupy a unique conformational space, striking a balance between the high ring strain of aziridines and the greater flexibility of pyrrolidines.[2] This constrained geometry is highly advantageous in drug design, as it can pre-organize pharmacophoric elements for optimal interaction with a biological target, minimizing the entropic penalty upon binding and thus potentially increasing potency.[2] Several FDA-approved drugs, including the anticancer agent cobimetinib and the rheumatoid arthritis treatment baricitinib, feature an azetidine motif, underscoring its role in enhancing metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[3][4]

The Trifluoromethyl Group: A Multifaceted Tool in Medicinal Chemistry

The strategic introduction of fluorine, and particularly the trifluoromethyl group, is a well-established strategy for optimizing drug candidates.[8][9][10] The CF₃ group's influence stems from a unique combination of properties that profoundly alter a parent molecule.

Modulation of Physicochemical Properties

Lipophilicity: The CF₃ group significantly increases lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) properties.[11] For therapeutics targeting the central nervous system (CNS), this enhanced lipophilicity can facilitate penetration of the blood-brain barrier.[5]

Electronic Effects & Basicity (pKa): As a potent electron-withdrawing group, the CF₃ moiety can dramatically influence the electron distribution within the azetidine ring.[12] Its strong inductive effect lowers the basicity (pKa) of the azetidine nitrogen.[13] The pKa of unsubstituted azetidine is approximately 11.29.[14] Introducing a CF₃ group, particularly at the C2 position, can significantly reduce this value. This is a critical feature, as reducing basicity can decrease off-target effects (e.g., hERG channel inhibition) and improve oral bioavailability by increasing the population of the more membrane-permeant neutral form of the molecule at physiological pH.[8][13]

Enhancement of Pharmacokinetic Properties

Metabolic Stability: The cornerstone of the CF₃ group's utility in drug design is its ability to confer exceptional metabolic stability.[5][15] The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[11][15] Strategically replacing a metabolically labile methyl or methylene group on the azetidine scaffold with a CF₃ group—a technique known as "metabolic switching"—can effectively block a primary metabolic pathway.[15][16] This leads to a longer drug half-life, reduced clearance, and an improved, more predictable pharmacokinetic profile.[16]

Conformational Control and Binding Affinity: The C-F bond can participate in specific, favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. The introduction of a bulky yet minimally sterically hindering CF₃ group can also induce a specific conformation in the azetidine ring that is optimal for binding to a target protein, thereby enhancing potency and selectivity.[17]

The logical relationship between the CF₃ group's intrinsic properties and its ultimate effect on bioactivity is a clear cause-and-effect cascade.

cluster_0 Intrinsic CF3 Properties cluster_1 Physicochemical & PK Effects cluster_2 Pharmacological Outcomes p1 High Electronegativity e1 Reduced Basicity (Lower pKa) p1->e1 Inductive Effect e4 Altered Conformation p1->e4 Stereoelectronic Effects p2 High C-F Bond Strength e2 Blocked Oxidative Metabolism p2->e2 Resistance to CYP Enzymes p3 Lipophilic Nature e3 Increased Lipophilicity (LogP) p3->e3 Favorable Partitioning o1 Improved Bioavailability e1->o1 Favors Neutral Species o4 Improved Binding Affinity & Selectivity e1->o4 Reduces Off-Target Ionic Interactions o2 Increased Half-Life (t½) e2->o2 Reduced Clearance o3 Enhanced Membrane Permeability e3->o3 Passive Diffusion e4->o4 Optimized Fit o3->o1

Caption: Logical cascade from intrinsic CF₃ properties to pharmacological outcomes.

Synthetic Strategies for Trifluoromethylated Azetidines

The accessibility of trifluoromethylated azetidines has grown significantly with advances in synthetic chemistry. A common and effective strategy involves the construction of the four-membered ring from acyclic precursors already containing the CF₃ moiety, which avoids the often harsh conditions of late-stage trifluoromethylation.[18]

One robust method starts from γ-chloro-(trifluoromethyl)amines, which undergo intramolecular nucleophilic substitution to form the azetidine ring.[19][20] This approach provides reliable access to 2-(trifluoromethyl)azetidines.

G start Ethyl 4,4,4-trifluoroacetoacetate step1 Imination with Primary Amine start->step1 step2 Hydride Reduction of Imine step1->step2 step3 Chlorination of Alcohol (e.g., with SOCl₂) step2->step3 step4 Base-Induced Ring Closure (Intramolecular SN2) step3->step4 end 1-Alkyl-2-(trifluoromethyl)azetidine step4->end

Caption: Synthetic workflow for 2-(trifluoromethyl)azetidines.

More recent innovations include the use of strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes to generate a diverse range of substituted 2-(trifluoromethyl)azetidines.[13][21] These advanced methods expand the chemical space available to medicinal chemists.

Experimental Evaluation: A Protocol for Assessing Metabolic Stability

To validate the hypothesis that trifluoromethylation enhances metabolic stability, an in vitro liver microsomal stability assay is the industry-standard method.[15][16] This protocol provides a self-validating system to quantify the improvement conferred by the CF₃ group.

Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine and compare the metabolic half-life (t½) and intrinsic clearance (CLᵢₙₜ) of an azetidine-containing compound versus its trifluoromethylated analog.

Materials:

  • Test compounds (parent and CF₃-analog, 10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH Regeneration System (e.g., Corning Gentest™)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with internal standard (for protein precipitation and sample analysis)

  • Positive control compound (e.g., Verapamil, known high clearance)

  • Negative control (incubation without NADPH)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare a master mix of phosphate buffer and HLM to a final concentration of 0.5 mg/mL.

  • Incubation (Test Compound): In a 96-well plate, add 198 µL of the HLM master mix to designated wells. Pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Add 2 µL of the 100 µM working solution of the test compound (final concentration 1 µM) to the wells. Initiate the metabolic reaction by adding 50 µL of the pre-warmed NADPH regeneration system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 250 µL of ice-cold ACN containing an internal standard. The 0-minute time point is quenched immediately after adding the compound, before NADPH addition.

  • Control Incubations: Run parallel incubations for the positive control. Also, run a negative control for the test compound where the NADPH system is replaced with buffer to assess non-enzymatic degradation.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t½) and intrinsic clearance (CLᵢₙₜ) using the following equations:

    • t½ = 0.693 / k

    • CLᵢₙₜ (µL/min/mg protein) = (k * 1000) / (protein concentration in mg/mL)

Data Presentation: Expected Outcomes

The introduction of a trifluoromethyl group at a metabolically labile position is expected to yield a significant increase in metabolic stability.

ParameterAzetidine with Methyl GroupAzetidine with Trifluoromethyl GroupRationale for Change
Metabolic Pathway Susceptible to oxidation at the methyl group by CYP enzymes.Oxidation at the corresponding position is blocked.[16]The C-F bond is highly resistant to enzymatic cleavage.[15]
Half-life (t½) in vitro ShorterLongerA reduced rate of metabolism leads to slower clearance.[16]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerBlocking a primary metabolic pathway reduces the liver's capacity for clearance.[16]

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful strategic element in the design of bioactive azetidines. Its ability to concurrently modulate lipophilicity, reduce basicity, and, most critically, block oxidative metabolism provides a multifaceted approach to overcoming common challenges in drug development.[5][11][15] The synergy between the conformationally constrained azetidine scaffold and the electronically and sterically unique CF₃ group creates a class of molecules with significant potential for enhanced potency, selectivity, and superior pharmacokinetic profiles. As synthetic methodologies become more sophisticated, allowing for precise placement of the CF₃ group on the azetidine ring, we anticipate that this combination will continue to be a fruitful area of exploration, yielding the next generation of innovative therapeutics.[13][21]

References

  • Vertex AI Search. (2008). The role of fluorine in medicinal chemistry. [Source URL not available]
  • Berger, G., Wintjens, R., & Meyer, F. PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. [Source URL not available]
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]

  • ACS Publications. (2008). The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

  • Le Studium. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. [Link]

  • ChemRxiv. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. [Link]

  • PubMed. (2011). Fluorine in medicinal chemistry. [Link]

  • ResearchGate. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Synlett. (2016). Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluo. [Link]

  • ACS Publications. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. [Link]

  • PubMed. (2012). Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts. [Link]

  • PMC. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. [Link]

  • PMC. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • Taylor & Francis Online. Trifluoromethyl group – Knowledge and References. [Link]

  • ACS Publications. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]

  • ResearchGate. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). [Link]

  • ResearchGate. (2022). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

  • PubMed. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. [Link]

  • Sci-Hub. (2018). Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. [Link]

  • ResearchGate. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. [Link]

  • ACS Publications. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • PMC. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • SpringerLink. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. [Link]

  • Royal Society of Chemistry. (2023). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • PMC. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]

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Exploratory

The Strategic Application of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine in Drug Discovery

A Technical Whitepaper on Physicochemical Tuning, Pharmacokinetic Optimization, and Synthetic Integration Executive Summary In contemporary drug discovery, the optimization of small-molecule leads demands precision engin...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Physicochemical Tuning, Pharmacokinetic Optimization, and Synthetic Integration

Executive Summary

In contemporary drug discovery, the optimization of small-molecule leads demands precision engineering at the atomic level. The transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich architectures has been a defining paradigm shift in improving clinical success rates. 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine (CAS: 1994887-36-3) has emerged as a specialized, privileged building block that perfectly encapsulates this design philosophy.

By combining the conformational rigidity and high fractional sp³ character (Fsp³) of the azetidine ring with the profound metabolic resistance conferred by a precisely fluorinated phenoxy ether, this fragment offers medicinal chemists a robust module. This whitepaper details the mechanistic rationale, physicochemical impact, and synthetic integration of this molecule, providing a blueprint for its application in advanced pharmaceutical workflows.

Structural Deconstruction & Mechanistic Rationale

The utility of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine lies in the synergistic causality of its three core structural domains. Replacing larger heterocycles (such as piperidines or morpholines) with this fluorinated azetidine framework systematically alters a molecule’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile [1].

The Azetidine Ring: Engineering sp³ Character

The four-membered azetidine ring acts as a conformationally restricted cyclic amine. Azetidines provide a critical balance between stability and molecular rigidity, tuning the pharmacological properties of the parent molecule [2].

  • Causality: The inherent ring strain and high Fsp³ character significantly enhance aqueous solubility compared to flat aromatic systems [1]. Furthermore, its smaller steric footprint compared to piperidine dramatically reduces the lipophilicity (clogP), mitigating off-target lipophilic binding liabilities (such as hERG channel blockade).

The Phenoxy Linker: Vectorial Control

The ether oxygen connecting the azetidine to the phenyl ring serves as a flexible yet restricted hinge.

  • Causality: The phenoxy linkage acts as a moderate hydrogen-bond acceptor. Unlike long, flexible alkyl chains that incur massive entropic penalties upon binding to a target protein, the phenoxy ether provides a well-defined trajectory, projecting the fluorinated aryl group deep into hydrophobic pockets with minimal energetic cost.

The 2-Fluoro-5-(trifluoromethyl)phenyl Motif: Metabolic Shielding

Fluorine incorporation is a cornerstone of modern medicinal chemistry, with over 30% of recently approved small-molecule drugs containing at least one fluorine atom [3].

  • Causality: The high electronegativity and remarkable strength of the C–F bond (~485–552 kJ/mol) directly blocks cytochrome P450-mediated oxidative metabolism at traditional hot spots (e.g., the ortho position of the phenyl ring) [4]. Meanwhile, the strongly electron-withdrawing 5-trifluoromethyl (-CF₃) group modulates the pKa of proximal functional groups, enhances membrane permeability (due to its high lipophilicity), and forms stabilizing orthogonal multipolar interactions within lipid-rich binding domains [5].

Quantitative Data Presentation

Table 1: Physicochemical Impact of Structural Motifs

Structural MotifPrimary Physicochemical EffectPharmacokinetic / Pharmacodynamic Outcome
Azetidine Core ↑ Fsp³, ↓ Lipophilicity (clogP)Enhanced aqueous solubility, reduced hERG liability [1].
Phenoxy Ether Moderates flexibility, H-bond acceptorLowers entropic binding penalty, guides binding trajectory.
2-Fluoro Substitution Blocks metabolically labile C-H bondsIncreases target half-life, prevents CYP450 hydroxylation [4].
5-Trifluoromethyl ↑ Lipophilic Efficiency (LipE), modulates pKaBoosts membrane permeability and target binding affinity [5].

Visualizing the Pharmacophore

The following diagram maps the structural domains of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine to their corresponding biophysical effects.

G Center 3-[2-Fluoro-5-(trifluoromethyl) phenoxy]azetidine Azetidine Azetidine Ring - Increases Fsp3 - Lowers logP - Structural Rigidity Center->Azetidine Linker Phenoxy Linker - Defined Trajectory - H-Bond Acceptor Center->Linker FluoroAryl 2-Fluoro-5-CF3-Phenyl - Blocks CYP450 Oxidation - Enhances Permeability - Lipophilic Efficiency Center->FluoroAryl

Fig 1: Pharmacophore deconstruction mapping structural domains to their physicochemical impacts.

Synthetic Workflows & Experimental Methodologies

As a secondary amine, 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine is primed for direct functionalization. It is most frequently integrated into lead scaffolds via amide coupling, nucleophilic aromatic substitution (SNAr), or reductive amination.

To ensure trustworthiness and reproducibility, the following protocol details a self-validating workflow for an Amide Coupling Reaction , a highly utilized method for attaching this building block to a carboxylic acid-containing core scaffold[2].

Standard Operating Procedure: HATU-Mediated Amide Coupling

Objective: To covalently link the azetidine secondary amine to an advanced intermediate carboxylic acid, ensuring high yield despite the inherent steric hindrance of the four-membered ring.

Reagents Required:

  • 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine (or its hydrochloride salt) (1.0 eq)

  • Core Scaffold Carboxylic Acid (1.1 eq)

  • HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine hexafluorophosphate(V)) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq; 4.0 eq if the azetidine is an HCl salt)

  • Anhydrous DMF (Dimethylformamide) (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation (Causality: Generating the active ester):

    • In a flame-dried reaction vial purged with nitrogen, dissolve the Core Scaffold Carboxylic Acid (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq). Rationale: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid without competing for the activated electrophile.

    • Add HATU (1.2 eq) in one portion. Stir the mixture at room temperature for 15 minutes. The solution will typically turn pale yellow as the highly reactive OAt-ester forms.

  • Nucleophilic Attack:

    • Add 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine (1.0 eq) dropwise or in small portions to the activated ester solution.

    • Caution: Because azetidines present higher steric bulk and slower reaction kinetics compared to primary amines, utilizing the highly efficient HATU coupling reagent overcomes the activation energy barrier.

  • Reaction Monitoring (Self-Validating Step):

    • Stir at room temperature for 2 to 4 hours.

    • Monitor the reaction via LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Validation checkpoint: Proceed to workup only when the Extracted Ion Chromatogram (EIC) shows >95% consumption of the azetidine fragment and the appearance of the desired product mass

      
      .
      
  • Workup and Isolation:

    • Quench the reaction by adding saturated aqueous

      
      .
      
    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Wash the combined organic layers with 5% aqueous

      
       solution (three times) to remove residual DMF, followed by brine.
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification & Final Validation:

    • Purify the crude residue via flash column chromatography (typically a gradient of Hexanes/EtOAc).

    • Confirm the structural integrity of the synthesized analog via

      
       and 
      
      
      
      . The presence of the CF₃ group will yield a distinct singlet around
      
      
      -62 ppm, and the aryl fluoride will appear near
      
      
      -115 ppm in the
      
      
      spectrum.
Visualizing the Synthetic Strategy

G Start 3-[2-Fluoro-5-(CF3)phenoxy] azetidine Secondary Amine Amidation Amide Coupling HATU, DIPEA, DMF, rt Start->Amidation SNAr Nucleophilic Aromatic Substitution Heteroaryl Halide, K2CO3, 80°C Start->SNAr RedAmin Reductive Amination Aldehyde, NaBH(OAc)3, DCE Start->RedAmin QC Self-Validating QC LC-MS (>95% purity) & 19F-NMR Amidation->QC SNAr->QC RedAmin->QC Lead Optimized Lead Candidate QC->Lead

Fig 2: Synthetic divergence and integration workflow of the azetidine building block.

Conclusion

The intelligent selection of pharmaceutical building blocks dictates the downstream success of preclinical candidates. 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine acts as a "chemical magic stone"—simultaneously addressing lipophilicity, rigidity, and metabolic vulnerability [4]. By applying rigorous synthetic methodologies and understanding the exact physicochemical causality of its core structures, drug development professionals can rapidly transform standard lead compounds into highly optimized, stable therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs.National Center for Biotechnology Information (NCBI) / PubMed.
  • Azetidines in Drug Discovery.PharmaBlock.
  • Fluorinated building blocks in drug design: new pathways and targets.Taylor & Francis Online.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development.AiFChem.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.ACS Publications - The Journal of Organic Chemistry.
Foundational

An In-Depth Technical Guide to the Impact of Fluorine Substitution on Azetidine Ring Conformation

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modula...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and basicity.[1][2] Within the realm of saturated heterocycles, the four-membered azetidine ring presents a unique conformational landscape that is exquisitely sensitive to substitution. This technical guide provides an in-depth analysis of how fluorine substitution fundamentally alters the conformational preferences of the azetidine ring. We will explore the governing stereoelectronic principles, detail the essential experimental and computational techniques for conformational analysis, and discuss the profound implications for rational drug design.

Introduction: The Conformational Dynamics of the Azetidine Ring

The azetidine ring, unlike its planar aromatic counterparts, is non-planar and exists in a dynamic equilibrium between two puckered conformations. This puckering is essential for minimizing torsional and angle strain. The conformation can be described by a puckering amplitude (q) and a phase angle (φ), which define the extent and nature of the deviation from a planar structure. In an unsubstituted azetidine, these two puckered forms are isoenergetic and rapidly interconvert through a higher-energy planar transition state.

However, the introduction of substituents breaks this symmetry. The substituent can occupy one of two positions: an axial position, where the bond is roughly perpendicular to the mean plane of the ring, or an equatorial position, where the bond is roughly in the plane of the ring. The energetic preference for one position over the other dictates the dominant conformation of the molecule, which in turn influences its three-dimensional shape and ability to interact with biological targets.

cluster_puckering Azetidine Ring Puckering Equilibrium Axial Axial Conformer Planar_TS Planar Transition State Axial->Planar_TS ΔG‡ Equatorial Equatorial Conformer Planar_TS->Equatorial ΔG‡

Caption: Dynamic equilibrium between puckered azetidine conformers.

The Influence of Fluorine: Key Stereoelectronic Effects

The introduction of fluorine, an atom of small size but immense electronegativity, imposes powerful stereoelectronic effects that can override traditional steric considerations.[1][3] These effects dictate a conformational preference that is often counterintuitive.

The Gauche Effect

When fluorine is substituted at the C3 position of an azetidine ring, the primary governing principle is the gauche effect . This phenomenon describes the tendency of electron-withdrawing groups, like fluorine, to adopt a gauche (approximately 60° dihedral angle) rather than an anti (180° dihedral angle) conformation relative to another electronegative atom or electron-donating group.[4]

In the context of a 3-fluoroazetidine, this translates to a preference for the fluorine atom to be gauche to the nitrogen atom's lone pair or a C-N bond. This preference is driven by two main stabilizing interactions:

  • Hyperconjugation: The most accepted explanation involves a stabilizing donation of electron density from a C-H or C-C sigma (σ) bonding orbital into the low-lying anti-bonding (σ) orbital of the C-F bond (σCH → σCF).[4][5] This interaction is maximized when the orbitals are properly aligned in a gauche arrangement.

  • Electrostatic Interactions: In protonated azetidines (azetidinium ions), a significant charge-dipole interaction occurs between the positively charged nitrogen (N+) and the partial negative charge on the fluorine atom (Fδ-).[5][6] This attractive force strongly favors a conformation where the fluorine is brought closer to the nitrogen, reinforcing the gauche preference.[5]

A computational study on fluorinated azetidine derivatives highlighted this effect dramatically.[5] While the neutral molecule preferred a pucker that placed the fluorine atom distant from the nitrogen, the protonated azetidinium ion inverted its ring pucker to bring the fluorine and the charged nitrogen into closer, gauche-like proximity.[5]

cluster_gauche Stereoelectronic Rationale for Gauche Preference A Fluorine at C3 B Hyperconjugation (σCH → σ*CF) A->B C Electrostatic Attraction (N+···Fδ−) A->C D Gauche Conformation Favored B->D C->D

Caption: Key interactions driving the fluorine gauche effect in azetidines.

Methodology for Conformational Analysis

A multi-faceted approach combining experimental spectroscopy and computational modeling is required for a comprehensive understanding of fluorinated azetidine conformation.

Experimental Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for studying solution-state conformation.[7][8]

  • 1H and 19F NMR: Analysis of vicinal coupling constants (3JHH, 3JHF) provides direct insight into dihedral angles via the Karplus relationship. Changes in these coupling constants upon fluorination are indicative of a shift in the conformational equilibrium.

  • Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments reveal through-space proximities between atoms. The presence or absence of specific NOEs can differentiate between axial and equatorial substituents and thus define the ring pucker.

  • Residual Dipolar Couplings (RDCs): For highly flexible systems, NMR analysis in weakly ordering media can provide long-range structural information to more precisely define the conformational landscape.[9]

X-ray Crystallography: This technique provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.[10] While solution and solid-state conformations can differ, crystal structures are invaluable for validating computational models and providing a definitive reference structure.[11][12]

Computational Modeling

Density Functional Theory (DFT) Calculations: DFT methods are essential for mapping the potential energy surface of the azetidine ring.

  • Conformational Searching: A systematic search is performed to locate all low-energy conformers (puckered states) and transition states (planar states).

  • Geometry Optimization & Energy Calculation: The geometry of each conformer is optimized, and its relative energy is calculated to determine the most stable state. For reliable results, a high-level basis set (e.g., 6-311++G(d,p) or larger) is recommended.[13][14]

  • Solvent Modeling: Since conformation can be solvent-dependent, employing a continuum solvent model (like SMD or PCM) is crucial for simulating solution-phase behavior.[15]

Protocol: Integrated Conformational Analysis Workflow

This protocol outlines a self-validating system for determining the conformational bias in a novel 3-fluoroazetidine derivative.

Objective: To determine the preferred ring conformation and quantify the energetic difference between major conformers.

Step 1: Synthesis & Purification

  • Synthesize the target 3-fluoroazetidine derivative using established methods.[16][17]

  • Purify the compound to >95% purity via chromatography or crystallization.

Step 2: Computational Prediction (DFT)

  • Rationale: To build a predictive model before experimental analysis.

  • Method:

    • Build the 3-fluoroazetidine structure in silico.

    • Perform a conformational search using a method like M06-2X with a basis set such as aug-cc-pVDZ.[15]

    • Identify the two lowest energy puckered conformers (axial-F and equatorial-F).

    • Perform geometry optimization and frequency calculations for both conformers in the gas phase and with a solvent model (e.g., SMD for acetonitrile).

    • Calculate the relative Gibbs free energy (ΔG) between the conformers.

Step 3: NMR Spectroscopic Analysis

  • Rationale: To obtain experimental data on the solution-state conformation.

  • Method:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3, CD3CN).

    • Acquire 1H, 13C, 19F, and 2D COSY, HSQC, and NOESY spectra.

    • Measure key 3JHH and 3JHF coupling constants.

    • Analyze NOESY cross-peaks to identify through-space correlations that define the major conformer.

Step 4: Data Correlation and Validation

  • Rationale: To ensure the computational model accurately reflects experimental reality.

  • Method:

    • Compare the experimentally determined major conformer from NMR with the lowest energy conformer predicted by DFT.

    • Use DFT-calculated geometries to predict NOE distances and compare them with experimental NOE intensities.

    • If discrepancies exist, re-evaluate the computational model (e.g., basis set, solvent model). A strong correlation validates the model.

Step 5 (Optional): X-ray Crystallography

  • Rationale: To obtain a definitive solid-state structure for ultimate validation.

  • Method:

    • Grow single crystals of the compound suitable for X-ray diffraction.

    • Solve and refine the crystal structure.

    • Compare the solid-state conformation with the major solution-state conformer and the lowest-energy computed structure.

synthesis 1. Synthesis & Purification dft 2. Computational Prediction (DFT Modeling) synthesis->dft nmr 3. Experimental Analysis (NMR Spectroscopy) synthesis->nmr xray 5. Solid-State Analysis (X-ray Crystallography) synthesis->xray correlation 4. Correlation & Validation dft->correlation nmr->correlation xray->correlation Optional Validation correlation->dft Discrepancy? Refine Model conclusion Final Conformational Assignment correlation->conclusion Model Validated

Caption: Integrated workflow for azetidine conformational analysis.

Quantitative Data and Case Studies

The conformational preference induced by fluorine can be quantified by the energy difference (ΔE or ΔG) between the axial and equatorial conformers.

CompoundSubstitutionMethodFavored Conformer (F position)ΔE (kcal/mol)Reference
Azetidinium 3-FluoroComputationalAxial-like (gauche to N+)~1.5 - 2.0Based on[5]
N-H Azetidine 3-FluoroComputationalEquatorial-like (anti to N lone pair)~0.5 - 1.0Based on[5]
Proline Analog (4R)-FluoroExperimentalCγ-exo pucker (gauche C-F/C-N)N/A[5]

Note: Specific energy values are highly dependent on the level of theory, basis set, and solvent model used in calculations. The values above are illustrative based on published findings.

The case of (4R)-fluoroproline, a five-membered ring analog, provides a compelling parallel. Here, a stabilizing hyperconjugation effect (σCH → σ*CF) locks the ring into a rigid Cγ-exo pucker, a conformation not seen in natural proline.[5] This fluorine-induced conformational rigidity was exploited to increase the thermal stability of collagen.[5] A similar conformational locking can be expected and exploited in fluorinated azetidine systems.

Implications for Drug Design and Development

Controlling the conformation of a small molecule is critical for optimizing its interaction with a biological target. The ability of fluorine to act as a "conformational lock" provides drug designers with a powerful tool.

  • Pre-organization for Binding: By substituting with fluorine, an azetidine-containing ligand can be pre-organized into the specific conformation required for binding to a receptor or enzyme active site. This reduces the entropic penalty of binding, potentially leading to a significant increase in binding affinity.

  • Modulating Basicity (pKa): Fluorine's strong electron-withdrawing nature lowers the pKa of the azetidine nitrogen.[1][2] This modulation is critical for controlling the charge state of the molecule at physiological pH, which in turn affects solubility, membrane permeability, and target engagement.[15]

  • Blocking Metabolic Sites: Fluorine can be installed at a site of potential metabolic oxidation, thereby increasing the metabolic stability and half-life of the drug.

  • Creating Novel Binding Interactions: The polarized C-F bond can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein), creating additional binding affinity where none existed previously.

Conclusion

The substitution of fluorine on an azetidine ring is not a minor perturbation but a fundamental redesign of its conformational landscape. Governed by powerful stereoelectronic forces like the gauche effect and hyperconjugation, fluorine can override steric penalties to enforce specific, often counterintuitive, ring puckers. This conformational control has profound implications for drug discovery, allowing for the rational design of molecules with enhanced binding affinity, improved metabolic stability, and tailored physicochemical properties. A rigorous analytical approach, combining high-level computational modeling with definitive spectroscopic techniques like NMR, is essential for accurately characterizing these systems and fully harnessing the unique power of the fluorine atom in modern medicinal chemistry.

References

  • Gryn'ova, G., Marshall, D. L., & Coote, M. L. (2019). Influence of stereoelectronic effects on the 1 JC F spin-spin coupling constant in fluorinated heterocyclic compounds. PubMed. [Link]

  • Higham, R. J., & O'Hagan, D. (2020). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. [Link]

  • Mugnaini, C., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. [Link]

  • Aggarwal, V. K., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • De Kimpe, N., et al. (2010). Rearrangement of 2-Hydroxyalkylazetidines into 3-Fluoropyrrolidines. ResearchGate. [Link]

  • Cossy, J., et al. (2014). H12461. Fluorine as a Regiocontrol Element in the Ring Openings of Bicyclic Aziridiniums. PMC. [Link]

  • Wikipedia. (n.d.). Stereoelectronic effect. Wikipedia. [Link]

  • Gouverneur, V., & Seiler, P. (2014). Fluorine in heterocyclic chemistry. ResearchGate. [Link]

  • Gryn'ova, G. (2020). The Reverse Fluorine Perlin-like Effect and Related Stereoelectronic Interactions. ResearchGate. [Link]

  • Bretscher, L. E., & Raines, R. T. (2006). The “Azido Gauche Effect”: Implications for the Conformation of Azidoprolines. ResearchGate. [Link]

  • Juaristi, E., & Cuevas, G. (1999). Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Academia.edu. [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]

  • Banks, H. D. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Gauche effect. Wikipedia. [Link]

  • O'Hagan, D. (2016). The Fluorine Gauche Effect: A Brief History. Angewandte Chemie International Edition. [Link]

  • D'Amelio, N., et al. (2014). Conformational investigation in solution of a fluorinated anti-inflammatory drug by NMR spectroscopy in weakly ordering media. PubMed. [Link]

  • Mloston, G., et al. (2007). Synthesis of 3-substituted 2-fluoro- and 2,2-difluoroaziridines. PubMed. [Link]

  • Van Brabandt, W., et al. (2006). Synthesis of 3-fluoroazetidines. PubMed. [Link]

  • De Kimpe, N., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate. [Link]

  • Grygorenko, O., et al. (2021). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. [Link]

  • Aggarwal, V. K., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. [Link]

  • Al-Dulayymi, J. R., et al. (1998). The formation and X-ray crystal structures of novel spiro-aziridine-azetidinones from thermal reactions between 6-diazopenicillanates and aromatic imines. RSC Publishing. [Link]

  • Tormena, C. F. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]

  • Wilson, F. B. (1972). Conformational Analysis by Nuclear Magnetic Resonance Spectroscopy. Enlighten: Theses. [Link]

  • Roy, S., et al. (2023). Access to N‑Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds. PMC. [Link]

  • Soós, T., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. [Link]

  • Smith, A. M., et al. (2021). Electrophilic Aromatic Fluorination of N-Arylacetamides: a Computational and Efficacy Study. ResearchGate. [Link]

  • Abraham, R. J., et al. (2001). Conformational analysis. Part 35. NMR, solvation and theoretical investigation of rotational isomerism in methyl fluoroacetate and methyl difluoroacetate. ResearchGate. [Link]

  • de la Cruz, A., et al. (2021). Computational Design of β-Fluorinated Morphine Derivatives for pH-specific Binding. Chapman University Digital Commons. [Link]

  • Rizzi, A., et al. (2019). Computational Fluorine Scanning Using Free-Energy Perturbation. Apollo. [Link]

  • Abraham, R. J., et al. (1998). Conformational analysis. Part 27. NMR, solvation and theoretical investigation of conformational isomerism in fluoro- and 1,1-difluoro-acetone. Scilit. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine: An Application Note and Protocol

Introduction: The Rising Prominence of Azetidines in Modern Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry.[1][2] Their unique confo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Azetidines in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry.[1][2] Their unique conformational properties, imparted by significant ring strain, allow them to serve as rigid linkers or as bioisosteric replacements for other functional groups, often leading to improved pharmacokinetic profiles.[2][3] Specifically, 3-substituted azetidines are integral components of numerous clinical candidates and approved drugs, highlighting the importance of robust and versatile synthetic methodologies for their preparation.[1] This application note provides a detailed protocol for the synthesis of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine, a valuable building block for drug discovery programs, via a nucleophilic aromatic substitution (SNAr) reaction.

The synthesis of aryloxy-substituted azetidines is a common strategy in the development of novel therapeutics.[4][5] The target molecule, 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine, is of particular interest due to the presence of the fluoro and trifluoromethyl groups on the phenyl ring. These moieties are known to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine is efficiently achieved through a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): A protected 3-hydroxyazetidine is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile, attacking the electron-deficient aromatic ring of 2-fluoro-5-(trifluoromethyl)phenol.

  • Deprotection: The protecting group on the azetidine nitrogen is removed to yield the final product.

This strategy leverages the principles of SNAr, where the aromatic ring is activated towards nucleophilic attack by the presence of strong electron-withdrawing groups.[6][7][8]

Visualizing the Synthetic Workflow

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Deprotection 1-Boc-3-hydroxyazetidine 1-Boc-3-hydroxyazetidine Reaction_Vessel_1 Reaction Mixture 1-Boc-3-hydroxyazetidine->Reaction_Vessel_1 2-Fluoro-5-(trifluoromethyl)phenol 2-Fluoro-5-(trifluoromethyl)phenol 2-Fluoro-5-(trifluoromethyl)phenol->Reaction_Vessel_1 NaH NaH NaH->Reaction_Vessel_1 Base DMF DMF DMF->Reaction_Vessel_1 Solvent Intermediate 1-Boc-3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine Reaction_Vessel_2 Reaction Mixture Intermediate->Reaction_Vessel_2 Reaction_Vessel_1->Intermediate Stir at RT TFA TFA TFA->Reaction_Vessel_2 Acid DCM DCM DCM->Reaction_Vessel_2 Solvent Final_Product 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine Reaction_Vessel_2->Final_Product Stir at RT

Caption: Overall synthetic workflow for 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine.

Detailed Experimental Protocols

Part 1: Synthesis of 1-Boc-3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine (SNAr Reaction)

Rationale: This step involves a nucleophilic aromatic substitution reaction. The hydroxyl group of 1-Boc-3-hydroxyazetidine is deprotonated by sodium hydride to form a potent nucleophile. This alkoxide then attacks the electron-deficient aromatic ring of 2-fluoro-5-(trifluoromethyl)phenol, displacing the fluoride atom. The reaction is driven by the strong electron-withdrawing effects of the trifluoromethyl and fluoro substituents, which stabilize the negatively charged Meisenheimer complex intermediate.[6][9]

Materials:

  • 1-Boc-3-hydroxyazetidine

  • 2-Fluoro-5-(trifluoromethyl)phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 2-fluoro-5-(trifluoromethyl)phenol (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine.

Part 2: Synthesis of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine (Deprotection)

Rationale: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation, yielding the desired primary amine as its trifluoroacetate salt. A subsequent basic workup will provide the free base.

Materials:

  • 1-Boc-3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 1-Boc-3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine (1.0 eq.) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq.) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine.

Reaction Parameters and Expected Outcomes

ParameterStep 1: SNAr ReactionStep 2: Deprotection
Key Reagents 1-Boc-3-hydroxyazetidine, 2-Fluoro-5-(trifluoromethyl)phenol, NaH1-Boc-protected intermediate, TFA
Solvent Anhydrous DMFDichloromethane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12-18 hours1-3 hours
Typical Yield 60-80%>90%
Purification Column ChromatographyExtractive work-up

Mechanism of the SNAr Reaction

G cluster_0 S_NAr Mechanism Reactants Azetidin-3-oxide + 2-Fluoro-5-(trifluoromethyl)phenol Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product 1-Boc-3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine + F⁻ Meisenheimer->Product Loss of Leaving Group

Caption: Simplified mechanism of the nucleophilic aromatic substitution (SNAr) step.

Purification and Characterization Workflow

The purity and identity of the final product should be confirmed using a combination of chromatographic and spectroscopic techniques.

G Crude_Product Crude Final Product Purification Purification (e.g., Column Chromatography if necessary) Crude_Product->Purification Purity_Analysis Purity Analysis Purification->Purity_Analysis HPLC/LC-MS Structure_Verification Structure Verification Purity_Analysis->Structure_Verification Final_Pure_Product Pure Product Structure_Verification->Final_Pure_Product ¹H NMR, ¹³C NMR, MS

Caption: Workflow for the purification and analysis of the final product.

Expected Characterization Data:

  • ¹H NMR: Resonances corresponding to the azetidine ring protons and the aromatic protons.

  • ¹³C NMR: Signals for the carbons of the azetidine ring and the aromatic ring, including the trifluoromethyl carbon.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₁₀H₉F₄NO.

  • High-Performance Liquid Chromatography (HPLC): A single major peak indicating high purity.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine. The described method is scalable and utilizes readily available starting materials. The key SNAr reaction is well-precedented and robust, making this protocol suitable for medicinal chemistry and drug development professionals requiring access to this and related 3-aryloxyazetidine building blocks.

References

  • Process for preparing 3-phenoxy-1-azetidines and carboxamide derivatives. Google Patents.
  • The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
  • Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission. Google Patents.
  • Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
  • Nucleophilic Aromatic Substitution. Chemistry Steps. URL: [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. URL: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. URL: [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. uomustansiriyah.edu.iq. URL: [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. URL: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. URL: [Link]

  • Method for preparing azetidine derivatives. Google Patents.
  • Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. URL: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. URL: [Link]

  • Study of nucleophilic aromatic substitution with diaryliodonium salts. Diva-Portal.org. URL: [Link]

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. URL: [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. ijp.mums.ac.ir. URL: [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. URL: [Link]

  • 2-Fluoro-5-(trifluoromethyl)phenol, 98%, Thermo Scientific. Fisher Scientific. URL: [Link]

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Application

Application Note: N-Functionalization Strategies for 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Discipline: Synthetic Organic Chemistry & Early-Phase Drug Development Executive Summary & Rationale In modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Discipline: Synthetic Organic Chemistry & Early-Phase Drug Development

Executive Summary & Rationale

In modern medicinal chemistry, the incorporation of highly fluorinated structural motifs and rigid small-ring heterocycles serves to drastically improve the pharmacokinetic (PK) profiles of drug candidates. The building block 3-[2-fluoro-5-(trifluoromethyl)phenoxy]azetidine perfectly encapsulates this design philosophy.

The 2-fluoro-5-(trifluoromethyl)phenoxy group acts as a highly lipophilic, electron-withdrawing pharmacophore that resists oxidative metabolism by cytochrome P450 enzymes. Concurrently, the azetidine ring acts as a rigid, low-basicity spacer. Compared to ubiquitous pyrrolidines and piperidines, azetidines lower the overall basicity of the molecule (


 ~8.0–9.0), which frequently mitigates hERG channel inhibition and improves membrane permeability.

However, the azetidine ring is defined by a significant ring strain of approximately 25.4 kcal/mol[1]. This inherent thermodynamic instability necessitates precise, highly optimized reaction conditions during N-functionalization (acylation, alkylation, or arylation) to prevent competitive ring-opening side reactions. As a Senior Application Scientist, I have formulated this guide to provide self-validating protocols that bypass these degradation pathways, ensuring robust yields and high-purity product profiles.

Chemical Pathways & Reaction Workflows

The functionalization of the secondary amine in the azetidine ring falls into three dominant categories utilized in target-oriented synthesis: N-Acylation, Reductive Amination, and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling.

G A 3-[2-Fluoro-5-(CF3) phenoxy]azetidine (Secondary Amine) B N-Acylation (Amide/Urea Formation) A->B HATU, DIPEA, DCM RT, 2-4 hrs C N-Alkylation (Reductive Amination) A->C STAB, AcOH, DCE RT, 12 hrs D N-Arylation (Buchwald-Hartwig) A->D Pd2(dba)3, RuPhos 1,4-Dioxane, 90°C

Fig 1: Primary N-functionalization pathways for azetidine building blocks.

Mechanistic Causality & Troubleshooting

When unoptimized, standard N-acylation using acyl chlorides can lead to azetidine ring-opening, yielding a


-chloroamide byproduct[1]. This is driven by the Lewis acidity of the acyl chloride coordinating with the nitrogen, lowering the activation energy for nucleophilic attack on the strained four-membered ring[1].

G R Azetidine Ring Opening (~25.4 kcal/mol strain) S1 Mitigation 1: Mild Organic Bases (DIPEA over Pyridine) R->S1 Preventative Action S2 Mitigation 2: Peptide Coupling Reagents (HATU/EDC) instead of Acid Chlorides R->S2 Preventative Action C1 High Reaction Temperatures (>60°C in unbuffered media) C1->R C2 Strong Lewis Acids (e.g., Reactive Acyl Chlorides) C2->R

Fig 2: Causal tree preventing nucleophilic ring-opening during N-acylation.

High-Fidelity Experimental Protocols

The following protocols have been designed as self-validating systems. Built-in analytical checkpoints (TLC/LC-MS) and specific extraction sequences naturally eliminate unreacted starting material and common byproducts.

Protocol A: Mild N-Acylation via HATU Coupling

To circumvent the ring-opening risks associated with acyl chlorides, this protocol employs HATU, yielding highly efficient amide bond formation at room temperature[1].

Reagents:

  • 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.1 eq) in anhydrous DCM. Add DIPEA (3.0 eq), followed by HATU (1.2 eq).

  • Pre-complexation: Stir the mixture at room temperature for 15 minutes. Causality Note: This allows the formation of the highly reactive, but non-Lewis acidic, active ester intermediate.

  • Addition: Add the azetidine substrate (1.0 eq) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir at room temperature (20–25 °C) for 2 to 4 hours. Monitor strictly via LC-MS to prevent prolonged exposure to basic conditions.

  • Quenching & Extraction: Quench with saturated aqueous

    
    . Separate the organic layer and extract the aqueous layer twice with DCM.
    
  • Washing: Wash combined organic layers with 1M HCl (to remove unreacted azetidine and basic DIPEA byproducts), followed by brine[2].

  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Chemoselective Reductive Amination

Sodium triacetoxyborohydride (STAB, CAS 56553-60-7) is utilized due to its selective reduction of the iminium intermediate over the starting aldehyde, providing a clean synthesis profile without the severe toxicity associated with sodium cyanoborohydride[3][4].

Reagents:

  • 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine (1.0 equiv)

  • Aliphatic or Aromatic Aldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Procedure:

  • Iminium Formation: Combine the azetidine substrate and the aldehyde in DCE. Add glacial acetic acid (0.1 eq) to catalyze the formation of the iminium ion. Causality Note: DCE is preferred over DCM as it often accelerates the pre-equilibrium condensation step.

  • Stirring: Stir the solution at room temperature for 1 hour.

  • Reduction: Portion-wise, add STAB (1.5 eq). Causality Note: STAB is stable in mildly acidic media, allowing efficient, one-pot condensation and reduction[3][5].

  • Maturation: Stir overnight (12-16 hours) under a nitrogen atmosphere.

  • Work-up: Quench by carefully adding 1N NaOH to neutralize the acetic acid and breakdown boron-complexes. Extract with ethyl acetate. Wash with brine, dry over

    
    , and evaporate.
    
Protocol C: Buchwald-Hartwig N-Arylation

Due to azetidine's high ring strain, traditional cross-coupling using basic phosphines and severe heat degrades the starting material. Using the highly bulky, electron-rich ligand RuPhos paired with


 accelerates the reductive elimination step, coupling the aryl halide to the nitrogen faster than ring cleavage can occur[6].

Reagents:

  • 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine (1.2 equiv)

  • Aryl Bromide or Chloride (1.0 equiv)

  • 
     (0.02 equiv)
    
  • RuPhos (0.04 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

  • Preparation: In a dry Schlenk flask, combine the Aryl Bromide,

    
    , RuPhos, and 
    
    
    
    .
  • Degassing: Evacuate and backfill the flask with argon three times. Causality Note: Oxygen rapidly oxidizes the electron-rich RuPhos ligand, quenching the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane followed by the azetidine substrate.

  • Heating: Heat the sealed mixture at 90 °C for 8 hours.

  • Filtration: Cool to room temperature, dilute with ethyl acetate, and filter the crude mixture directly through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Quantitative Data Summary

The table below outlines expected conditions, optimal parameter boundaries, and average yields based on the applied protocols.

Reaction ClassReagents / CatalystOptimal SolventTempReaction TimeExpected Yield (%)Primary Risk
N-Acylation HATU, DIPEADCM or DMF20 °C2 - 4 hours85 - 95%Ring-opening if heated
Reductive Amination STAB, AcOHDCE20 °C12 - 16 hours75 - 88%Over-reduction of aldehyde
N-Arylation

, RuPhos,

1,4-Dioxane90 °C8 - 12 hours60 - 80%Pd-catalyzed degradation

References

  • LookChem. "Cas 56553-60-7, Sodium triacetoxyborohydride." LookChem Product Data. Available at: [Link]

  • Abdel-Magid, Ahmed F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry 1996, 61, 3849– 3862. Available at:[Link]

  • ResearchGate. "One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions." ResearchGate. Available at:[Link]

  • Wolfe, John P., et al. "Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates." The Journal of Organic Chemistry 2000. Available at:[Link]

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Method

Advanced Reaction Conditions for the Coupling of 3-Hydroxyazetidine with Fluorinated Phenols

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Professionals Executive Summary & Chemical Context The 3-aryloxyazetidine structural motif is highly prized i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Professionals

Executive Summary & Chemical Context

The 3-aryloxyazetidine structural motif is highly prized in modern medicinal chemistry. As a conformationally restricted, basic scaffold, it frequently replaces piperidine or pyrrolidine rings to modulate compound lipophilicity (LogP), improve metabolic half-life, and optimize pharmacokinetic profiles[1][3].

However, synthesizing 3-(fluorophenoxy)azetidines presents a distinct chemical challenge. The 4-membered azetidine ring suffers from significant angle strain (~107 kJ/mol). Classical etherification strategies (e.g., converting the alcohol to a mesylate followed by Williamson ether synthesis with sodium hydride) often fail, as strong bases can abstract the


-protons, triggering elimination to a highly unstable 1-azete intermediate or inducing ring-opening polymerization. Consequently, the Mitsunobu reaction —a redox-neutral, mild pathway—has emerged as the gold standard for coupling N-protected 3-hydroxyazetidines with fluorinated phenols [2].

Mechanistic Rationale & The Role of Fluorination (E-E-A-T)

The success of the Mitsunobu reaction hinges on a delicate pKa balance. The pronucleophile (in this case, the fluorinated phenol) must be sufficiently acidic to protonate the transient Huisgen betaine intermediate formed by the phosphine and the azodicarboxylate.

The Fluorine Advantage: Unsubstituted phenol has a pKa of ~10.0, which sits at the upper limit for efficient Mitsunobu activation. By introducing electron-withdrawing fluorine atoms, the pKa of the phenol drops significantly (e.g., 4-fluorophenol pKa = 9.9; 2,4-difluorophenol pKa = 8.5). This accelerates the protonation of the betaine, driving the reaction forward and suppressing side reactions. However, if the fluorines are positioned ortho to the hydroxyl group (e.g., 2,6-difluorophenol), steric hindrance can slow the final SN2 displacement step. In such sterically challenging cases, replacing THF with toluene and heating to 110 °C has proven effective [1].

Table 1: Physicochemical Impact of Fluorination on Mitsunobu Reactivity
PronucleophileApprox. pKaReactivity ProfileOptimized Reagent System
Phenol10.0ModeratePPh₃ / DIAD (THF, RT)
4-Fluorophenol9.9GoodPPh₃ / DIAD (THF, RT)
2,4-Difluorophenol8.5Excellent (Fast SN2)PPh₃ / DIAD (THF, 0 °C to RT)
2,6-Difluorophenol~7.0Sterically HinderedPPh₃ / DEAD (Toluene, 110 °C)

Visualizing the Synthetic Logic

Mitsunobu_Mechanism Step1 Ph3P + DIAD (Reagent Mixing) Step2 Huisgen Betaine Formation Step1->Step2 0 °C (Exothermic) Step3 Protonation by Fluorinated Phenol Step2->Step3 ArOH pKa < 11 Step4 Alcohol Activation (O-Phosphonium Ion) Step3->Step4 N-Boc-3-hydroxyazetidine Step5 SN2 Inversion via Fluorophenoxide Step4->Step5 Rate-limiting Step Product 3-(Fluorophenoxy)azetidine + Ph3P=O + DIAD-H2 Step5->Product C-O Bond Formation

Caption: Stepwise mechanism of the Mitsunobu etherification on N-protected 3-hydroxyazetidine.

Experimental_Workflow N1 Step 1: Assembly 1-Boc-3-hydroxyazetidine + Fluorophenol + PPh3 in THF N2 Step 2: Activation Dropwise addition of DIAD at 0 °C under N2 N1->N2 N3 Step 3: Validation Observe color change. Confirm by TLC (Rf ~0.4) N2->N3 N4 Step 4: Deprotection 4M HCl in Dioxane Room Temperature N3->N4 If Conversion > 95% N5 Step 5: Isolation Precipitation of Hydrochloride Salt N4->N5 Cleavage Complete

Caption: Self-validating workflow for the synthesis of 3-(fluorophenoxy)azetidine hydrochloride.

Validated Protocols: Self-Validating Methodologies

The following protocol integrates internal feedback mechanisms (color changes, physical states, mass balances) to ensure each step is successful before proceeding.

Protocol A: Synthesis of 1-Boc-3-(fluorophenoxy)azetidine via Mitsunobu

Reagents Required:

  • 1-Boc-3-hydroxyazetidine (1.0 eq, limiting reagent)

  • Fluorinated Phenol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) (Reaction concentration ~0.2 M)

Step-by-Step Procedure:

  • System Assembly: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with dry N₂. Add 1-Boc-3-hydroxyazetidine, the fluorinated phenol, and PPh₃.

  • Dissolution & Cooling: Dissolve the solid mixture in anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath. Validation: Ensure complete dissolution; suspended PPh₃ will skew stoichiometry.

  • Activation (Critical Step): Dilute DIAD with a small volume of THF (1:1 v/v) and add it dropwise via a syringe pump over 15 minutes.

    • Self-Validation Check: Upon each drop, a transient bright orange/yellow color will appear (the Huisgen betaine) and quickly fade to pale yellow as the acidic fluorophenol protonates it. If the solution becomes a persistent dark orange, the protonation step is stalling; check the quality of your reagents or ensure no moisture has entered the system.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4 to 12 hours.

  • Completion Verification (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting phenol. Elute with Hexane/Ethyl Acetate (4:1).

    • Validation Matrix: The product ether is typically highly UV-active with an Rf of ~0.45. Triphenylphosphine oxide (TPPO) remains near the baseline (Rf ~0.1). Unreacted phenol sits around Rf ~0.6. Spray the plate with a phenolic stain (e.g., Fast Blue RR); the product spot must not change color, confirming the lack of a free -OH group.

  • Workup & Purification: Concentrate the THF under reduced pressure. To precipitate the bulk of the TPPO, triturate the crude viscous residue with cold diethyl ether/hexane (1:1), filter the white solid (TPPO), and concentrate the filtrate. Purify via flash column chromatography (gradient 0% to 20% EtOAc in Hexanes) [2].

Protocol B: Acidic Deprotection to the Hydrochloride Salt

To yield the biologically active free amine, the Boc group must be cleaved. The hydrochloride salt is vastly preferred for fluorinated azetidines due to improved bench stability and hygroscopic control [4].

  • Dissolution: Dissolve the purified 1-Boc-3-(fluorophenoxy)azetidine in a minimal amount of dry dichloromethane (DCM) (approx. 5 mL per gram of substrate).

  • Cleavage: Slowly add an excess of 4M HCl in 1,4-dioxane (10 equivalents).

    • Self-Validation Check: Vigorous bubbling (evolution of CO₂ and isobutylene gas) will commence immediately.

  • Precipitation: Stir at room temperature for 2 hours. As the Boc group is removed, the resulting polar hydrochloride salt will often crash out of the DCM/Dioxane mixture as a finely dispersed white solid.

  • Isolation: Add an equal volume of dry diethyl ether to fully force the salt out of the solution. Filter over a sintered glass funnel, wash the filter cake with cold ether, and dry under high vacuum to afford 3-(fluorophenoxy)azetidine hydrochloride.

Troubleshooting Data Matrix

ObservationMechanistic CausalityCorrective Action
Low Conversion (<50%) Hindered phenol SN2 attack is too slow at room temp.Switch solvent to Toluene, replace DIAD with DEAD, and heat to 110 °C [1].
Complete failure / Black mixture Moisture quenched the O-phosphonium intermediate.Strictly dry solvents and flame-dry glassware. Reagents must be stored under Argon.
TPPO co-elution during column Similar polarity between product and TPPO on bare silica.Use polymer-supported PPh₃, or perform a basic aqueous wash if LogP permits.
Unexpected mass loss post-deprotection Free azetidine is highly volatile if accidentally isolated as free base.Ensure strict isolation as the hydrochloride salt; avoid basic aqueous workups [4].

References

  • Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. Journal of Medicinal Chemistry - ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1wSVkG3bSfTimvI7Dwjkb2Y5tfgOyEbfl-kML0S-iRlnk1VGuCzIcEZNBuusZkQCqWafTvzNBKc21QR-wktf4oedg5M8sobzTrFkLOGaWC-SJNasniuwFNo_g5Y1c-rthkQ9U8HpAw8EWSagBdHLq]
  • US10131663B2 - Chemical compounds. Google Patents. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa18DBS3rMSh8VGXCgeHiHUJbaGOv3e9QK1UqogdYmWwmqRpl8Voxnu46EvO1lAI2hL5MpEpQwKErg7ZxQPXUZXFOf2qrDNxW3YngkbBsi2Gbdyr8cbjJ_nLr57ToF-7Ye6DpY6kKDKUNSgh0=]
  • Application Notes and Protocols for the Synthesis of 3-aryloxyazetidines. Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiRMXSBu0eOzHiB2VDHM6967hfUKncAXf7T7APgSHsSqPoyhu0xP5gEw9Ls0zAt8QTYu40Pb1yd1HKj2cPXQgzoXxdPmEKAQIyvwP5MDakennV0O4JeGQSI5jxTRJzDC2tl6j1-lJ-nxMRzLF_PZ_998YIMR7iz186DyHDNoOT1hY0rjayJD4VlC6Kp2F6dHBz5cwrj65OIr4DR2dMGblX1lZ-hpx-BroN8B1P]
  • 3-(2-Fluorophenoxy)azetidine hydrochloride. Merck / Sigma-Aldrich. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHirtbMDrj2zElJ2flF4mFAcZIz66o2O5zkFVNjlSYAGqF-lwu5P_leZevCFHULC8dOLfph-_9a9N4n-iCGh0Q-IGWqDTuV0BQ31Zbzs6HP3M2oJRMcqy4WoQpYVbTXztzBY1jLLxXK-wKhdNfz5YWVRtvJoN4OrN6cNyW9Id0bR9ng6lQ2zwe3DKNtCOs=]
Application

Using 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine in peptide coupling

Application Notes & Protocols Topic: Strategic Incorporation of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine for Novel Peptide Scaffolds Audience: Researchers, Scientists, and Drug Development Professionals Abstract...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Strategic Incorporation of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine for Novel Peptide Scaffolds

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids and scaffolds into peptides is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as metabolic stability, receptor affinity, and conformational rigidity.[1] Azetidine-containing motifs, as constrained proline bioisosteres, offer a unique tool to modulate peptide backbone conformation.[2][3] This guide provides a comprehensive overview and detailed protocols for the use of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine, a highly functionalized building block, in solid-phase peptide synthesis (SPPS). We delve into the rationale for its use, the mechanics of coupling this sterically demanding secondary amine, and the analytical methods required to validate its successful incorporation.

The Building Block: Rationale and Physicochemical Profile

The structure of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine is uniquely suited for modifying peptide structures. Its utility arises from the synergistic combination of its three core components: the azetidine ring, the phenoxy linker, and the fluorine/trifluoromethyl substituents.

  • Azetidine Ring: This four-membered heterocycle is a strained, sp³-rich scaffold.[3] When incorporated into a peptide, it introduces a significant conformational constraint, similar to proline but with a different geometry, thereby influencing the peptide's secondary structure.[2][4] Its reduced ring size compared to proline can lead to unique folding patterns and potentially altered biological activity.

  • Fluorinated Phenyl Group: The presence of fluorine and a trifluoromethyl (CF₃) group on the phenyl ring is a common strategy in medicinal chemistry. These modifications can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability by increasing lipophilicity.[5]

  • Phenoxy Ether Linkage: This linkage provides a rigid and defined spatial orientation of the fluorinated phenyl group relative to the peptide backbone, which is critical for probing interactions with biological targets.

Table 1: Physicochemical Properties of the Azetidine Building Block
PropertyValue / DescriptionSignificance in Peptide Synthesis
Molecular Formula C₁₀H₉F₄NO---
Appearance Typically a solid, often supplied as a hydrochloride salt.[6][7]Requires neutralization before coupling.
Ring Strain Approx. 25.4 kcal/mol.[3]Influences reactivity and final peptide conformation.
Amine Type Secondary AminePresents steric challenges for coupling, requiring potent activation reagents.[8]
Solubility Generally soluble in polar aprotic solvents (e.g., DMF, NMP, DCM).[9]Compatible with standard SPPS solvent systems.
Key Moieties Azetidine, Fluoro, TrifluoromethylEach contributes to modifying the final peptide's structural and pharmacokinetic properties.[3][5]

Principles of Peptide Coupling with Hindered Secondary Amines

The nitrogen atom within the azetidine ring is a secondary amine, which is a weaker nucleophile and more sterically hindered than the primary amines of most natural amino acids. This necessitates the use of highly efficient coupling reagents to drive the reaction to completion and avoid the formation of deletion sequences.

Uronium-based coupling reagents, particularly HATU, are highly effective for such challenging couplings.[10][11] HATU rapidly activates the carboxylic acid of the growing peptide chain to form a highly reactive OAt-active ester, which is then susceptible to nucleophilic attack by the azetidine nitrogen.[11]

Mechanism of HATU-Mediated Coupling

The process involves two primary steps:

  • Carboxylic Acid Activation: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), deprotonates the C-terminal carboxylic acid on the peptide-resin.[12] The resulting carboxylate attacks HATU to form the active ester, releasing 1-hydroxy-7-azabenzotriazole (HOAt).[11][13]

  • Nucleophilic Attack: The secondary amine of the azetidine building block attacks the activated ester, forming the desired amide (peptide) bond.[11]

HATU_Mechanism HATU-Mediated Coupling Mechanism cluster_activation 1. Activation cluster_coupling 2. Coupling Peptide_COOH Peptide-Resin-COOH inv1 Peptide_COOH->inv1 HATU HATU HATU->inv1 DIPEA DIPEA (Base) DIPEA->inv1 Active_Ester OAt-Active Ester (Highly Reactive) inv2 Active_Ester->inv2 Azetidine Azetidine Derivative (Nucleophile) Azetidine->inv2 Coupled_Peptide Coupled Peptide-Azetidine inv1->Active_Ester Pre-activation (5-15 min) inv2->Coupled_Peptide Nucleophilic Attack

Caption: HATU-mediated activation and coupling workflow.

Experimental Protocol: Incorporation via SPPS

This protocol details the manual solid-phase synthesis procedure for coupling 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine to a growing peptide chain using the Fmoc/tBu strategy.

SPPS_Workflow SPPS Workflow for Azetidine Incorporation Start Start: Fmoc-AA-Resin Swell 1. Resin Swelling (DMF, 1 hr) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Azetidine Coupling (Azetidine, HATU, DIPEA) Wash1->Couple Wash2 5. Wash (DMF, DCM) Couple->Wash2 Check Coupling Complete? Wash2->Check Check->Couple No (Double Couple) Next_AA Continue with Next Amino Acid Check->Next_AA Yes, if not final residue Cleave 6. Final Cleavage & Deprotection (TFA Cocktail) Check->Cleave Yes Next_AA->Deprotect Purify 7. Precipitation & HPLC Purification Cleave->Purify End End: Characterized Peptide Purify->End

Caption: General workflow for solid-phase peptide synthesis.

Materials and Reagents
  • Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)

  • 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine (or its hydrochloride salt)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Methanol (MeOH), Diethyl ether (cold)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • SPPS reaction vessel and shaker

Step-by-Step Coupling Protocol

This protocol assumes a synthesis scale of 0.1 mmol starting from a pre-loaded resin.

  • Resin Preparation:

    • Place the peptide-resin (0.1 mmol) in the reaction vessel.

    • Swell the resin in DMF (2-3 mL) for 1 hour with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine/DMF solution to the resin. Agitate for 5 minutes.

    • Drain and repeat with a fresh 2 mL aliquot of the deprotection solution for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL) to ensure complete removal of piperidine.

  • Azetidine Coupling Reaction:

    • In a separate vial, prepare the coupling solution:

      • Dissolve 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine (0.4 mmol, 4 eq.). If using the HCl salt, pre-neutralize with 1 eq. of DIPEA.

      • Dissolve HATU (0.39 mmol, 3.9 eq.) in ~1.5 mL of DMF.

      • Add the HATU solution to the azetidine solution.

      • Add DIPEA (0.8 mmol, 8 eq.) to the mixture.

    • Vortex the solution briefly and add it immediately to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For sterically hindered sequences, this time may be extended or a second coupling may be required.[8]

  • Monitoring the Coupling:

    • After the reaction time, take a small sample of resin beads, wash them thoroughly, and perform a qualitative test. The Kaiser test will be negative for secondary amines. The TNBS (2,4,6-trinitrobenzenesulfonic acid) test is a suitable alternative.

    • If the test is positive (indicating incomplete reaction), drain the vessel and repeat step 3 (a "double coupling").

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle or for final cleavage.

Cleavage and Peptide Precipitation
  • Final Wash and Dry: Wash the fully assembled peptide-resin with DCM (3x) and MeOH (3x) and dry under vacuum for at least 1 hour.[8]

  • Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/H₂O, 2-3 mL) to the dried resin.[8] Agitate at room temperature for 2-4 hours.

  • Peptide Collection: Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise into a larger volume of cold diethyl ether (~40 mL). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide.[8] Decant the ether, wash the pellet with more cold ether, and centrifuge again.

  • Drying: Dry the final peptide pellet under vacuum.

Analytical Characterization of the Modified Peptide

Rigorous analytical characterization is essential to confirm the identity, purity, and successful incorporation of the azetidine moiety.[14][15]

Table 2: Key Analytical Techniques and Expected Outcomes
TechniquePurposeExpected Result
Reverse-Phase HPLC Assess purity and quantify the final product.[][17]A major peak corresponding to the desired peptide, with purity typically >95% after purification.
LC-Mass Spectrometry (LC-MS) Confirm the molecular weight of the peptide.[15][18]The observed mass should match the calculated theoretical mass of the peptide containing the azetidine moiety.
Tandem MS (MS/MS) Sequence confirmation and pinpointing the location of the modification.[15][18]Fragmentation pattern should be consistent with the peptide sequence, showing the mass shift at the correct residue.
NMR Spectroscopy (Optional) Detailed 3D structural analysis.[4][]Provides definitive structural proof and information on the conformational impact of the azetidine ring.

Conclusion and Field-Proven Insights

The strategic use of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine provides a powerful method for generating novel peptide scaffolds with potentially enhanced therapeutic properties. The primary challenge lies in the coupling of this sterically hindered secondary amine, a hurdle that can be effectively overcome by employing potent uronium-based activators like HATU and optimizing reaction conditions through extended coupling times or double coupling protocols.[8][11] Proper analytical validation via HPLC and mass spectrometry is non-negotiable to ensure the integrity of the final product.[18] The protocols outlined herein offer a robust framework for researchers to confidently explore the vast chemical space enabled by such unique building blocks, paving the way for the next generation of peptide-based therapeutics.

References

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Retrieved from [Link]

  • YouTube. (2024, April 14). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. YouTube. Retrieved from [Link]

  • Pharmaffiliates. (2026, January 29). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Pharmaffiliates. Retrieved from [Link]

  • Shammas, G., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts. ResolveMass. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds. ResearchGate. Retrieved from [Link]

  • Meléndez-López, S. G., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. IJSRA. Retrieved from [Link]

  • Thamm, P. (n.d.). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. Retrieved from [Link]

  • University of California - Santa Barbara. (2026, February 20). New technique synthesizes non-natural amino acids for advanced peptide therapeutics. UCSB. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

  • BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. Retrieved from [Link]

  • Gredy, J.-F., et al. (2025). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Retrieved from [Link]

  • Maljuric, S., & Kappe, C. O. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

Sources

Method

Application Note: Strategic Application of Protecting Groups in the Synthesis of 3-Phenoxyazetidine

Abstract The 3-phenoxyazetidine scaffold is a privileged motif in modern medicinal chemistry, valued for its ability to confer desirable pharmacokinetic properties. Its synthesis, however, presents a classic challenge in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-phenoxyazetidine scaffold is a privileged motif in modern medicinal chemistry, valued for its ability to confer desirable pharmacokinetic properties. Its synthesis, however, presents a classic challenge in heterocyclic chemistry: the need for strategic protection of the nucleophilic azetidine nitrogen to enable selective functionalization at the C3 position. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of nitrogen protecting group strategies for the synthesis of 3-phenoxyazetidine from 3-hydroxyazetidine precursors. We offer an in-depth analysis of common protecting groups, a comparative examination of phenoxylation methodologies—namely the Williamson ether synthesis and the Mitsunobu reaction—and detailed, field-proven laboratory protocols.

Introduction: The Synthetic Challenge

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key building block in the development of novel therapeutics.[1] When functionalized with a phenoxy group at the 3-position, it can significantly influence a molecule's potency, selectivity, and metabolic stability. The synthesis of this valuable synthon typically begins with a commercially available or readily prepared 3-hydroxyazetidine derivative.

The core synthetic challenge arises from the inherent reactivity of the secondary amine within the azetidine ring. This nitrogen can compete as a nucleophile or act as a base, leading to undesired side reactions during the crucial C-O bond formation step. Therefore, transiently masking the nitrogen with a suitable protecting group is not merely a procedural step but a cornerstone of the synthetic strategy.[2] The ideal protecting group must be stable to the conditions of the phenoxylation reaction and be removable under mild conditions that do not compromise the integrity of the final product.

This guide will dissect the critical decision-making process involved in selecting a protecting group and the subsequent etherification strategy.

Comparative Analysis of Nitrogen Protecting Groups

The choice of a nitrogen protecting group is dictated by the planned synthetic route, particularly the conditions required for both the C-O bond formation and the final deprotection. The most common and effective protecting groups for this synthesis are the tert-butoxycarbonyl (Boc) and the benzhydryl (Bzh) groups.

Protecting GroupStructureTypical IntroductionDeprotection ConditionsAdvantagesDisadvantages
Boc (tert-butyloxycarbonyl)

Reaction of the amine with di-tert-butyl dicarbonate (Boc)₂O.[3][4]Strong acid (e.g., TFA, HCl in dioxane).[5][6]Highly stable to a wide range of non-acidic reagents; cleavage products are volatile.Incompatible with subsequent acid-catalyzed reactions.
Bzh (Benzhydryl)

Reductive amination or alkylation with a benzhydryl halide.Catalytic hydrogenolysis (e.g., H₂, Pd/C).[7][8]Very stable; removable under neutral conditions, preserving acid/base-sensitive groups.Requires hydrogenation equipment; catalyst can sometimes be poisoned.
Bn (Benzyl)

Alkylation with a benzyl halide.Catalytic hydrogenolysis (e.g., H₂, Pd/C).[9][10]Stable and widely used; removable under neutral conditions.[8]Can be cleaved under some oxidative or strongly acidic conditions.
Cbz (Benzyloxycarbonyl)

Reaction with benzyl chloroformate.Catalytic hydrogenolysis.[11]Offers orthogonal deprotection in the presence of acid-labile (e.g., Boc) or base-labile groups.Hydrogenolysis conditions may affect other reducible functional groups.

Synthetic Pathways for Phenoxylation

With a suitable N-protected 3-hydroxyazetidine in hand, two primary strategies are employed to construct the phenoxy ether linkage: the Williamson ether synthesis and the Mitsunobu reaction.

G cluster_williamson cluster_mitsunobu start N-Protected 3-Hydroxyazetidine williamson Route A: Williamson Ether Synthesis start->williamson Choose robustness mitsunobu Route B: Mitsunobu Reaction start->mitsunobu Choose mildness activation 1. Activate Hydroxyl (e.g., Mesylation) williamson->activation one_pot One-Pot Reaction (Phenol, PPh₃, DEAD/DIAD) mitsunobu->one_pot product N-Protected 3-Phenoxyazetidine final_product 3-Phenoxyazetidine product->final_product Deprotection substitution 2. SN2 Substitution (Sodium Phenoxide) activation->substitution Forms good leaving group substitution->product SN2 Mechanism one_pot->product Inversion of Stereochemistry

Figure 1: Competing synthetic pathways for phenoxylation.
Route A: Williamson Ether Synthesis

This classic and robust method involves a two-step sequence.[12] First, the hydroxyl group of the N-protected 3-hydroxyazetidine is converted into a better leaving group, typically a mesylate or tosylate.[7] Second, this activated intermediate is subjected to nucleophilic substitution by sodium phenoxide in an Sₙ2 reaction to form the desired ether.[7][13]

  • Causality: The activation step is critical because the hydroxide ion (HO⁻) is a poor leaving group. Converting it to a sulfonate ester creates an excellent, stable leaving group, facilitating the subsequent Sₙ2 attack by the phenoxide nucleophile.[14] The choice of a polar aprotic solvent like DMF or DMSO is key to solvating the sodium cation without hindering the nucleophilicity of the phenoxide.[15]

Route B: Mitsunobu Reaction

The Mitsunobu reaction offers a milder, one-pot alternative for converting the alcohol directly into the phenoxy ether.[16] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group in situ.[17][18]

  • Causality: The reaction proceeds through the formation of an oxyphosphonium intermediate, which serves as an excellent leaving group.[19] The phenoxide, generated from phenol (pKa ≈ 10), is sufficiently acidic to participate as the nucleophile, attacking the activated carbon center in an Sₙ2 fashion.[16] A significant feature of this reaction is the complete inversion of stereochemistry at the carbon center, a crucial consideration for chiral substrates.[18] While elegant, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[20]

Detailed Experimental Protocols

The following protocols are presented as validated, standalone procedures for the synthesis and deprotection of key intermediates.

Protocol 1: Synthesis of 1-Benzhydryl-3-phenoxyazetidine via Williamson Ether Synthesis

This protocol is adapted from established literature procedures.[7] It utilizes the robust benzhydryl (Bzh) protecting group.

Part A: Mesylation of 1-Benzhydryl-3-azetidinol

  • Materials:

    • 1-Benzhydryl-3-azetidinol

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA)

    • Methanesulfonyl chloride (MsCl)

    • Deionized water

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • Procedure:

    • Dissolve 1-benzhydryl-3-azetidinol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the stirred solution to 0 °C using an ice bath.

    • Add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-benzhydryl-3-mesyloxyazetidine, which is often used in the next step without further purification.

Part B: Nucleophilic Substitution with Sodium Phenoxide

  • Materials:

    • Phenol

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Crude 1-benzhydryl-3-mesyloxyazetidine from Part A

    • Ethyl acetate, brine, deionized water

    • Silica gel for column chromatography

  • Procedure:

    • In a separate flask under nitrogen, carefully add sodium hydride (1.2 eq) to anhydrous DMF at 0 °C.

    • Add a solution of phenol (1.2 eq) in anhydrous DMF dropwise. Stir at room temperature for 30 minutes until hydrogen gas evolution ceases, indicating the formation of sodium phenoxide.

    • Add a solution of crude 1-benzhydryl-3-mesyloxyazetidine (1.0 eq) in anhydrous DMF to the sodium phenoxide solution.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Cool to room temperature, quench with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain 1-benzhydryl-3-phenoxyazetidine.

Protocol 2: Synthesis of tert-Butyl 3-phenoxyazetidine-1-carboxylate via Mitsunobu Reaction

This protocol applies the general principles of the Mitsunobu reaction to the commercially available N-Boc-3-hydroxyazetidine.[17][16][20]

  • Materials:

    • tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)[1][21]

    • Phenol

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate, saturated aqueous NaHCO₃, brine

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD (1.5 eq) dropwise over 30 minutes. A white precipitate of triphenylphosphine oxide may form.

    • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution (to remove unreacted phenol) and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography. The triphenylphosphine oxide byproduct can often be partially removed by crystallization from a solvent like diethyl ether/hexanes prior to chromatography.

Protocol 3: Deprotection to Yield 3-Phenoxyazetidine

Part A: Hydrogenolytic Deprotection of 1-Benzhydryl-3-phenoxyazetidine

  • Materials:

    • 1-Benzhydryl-3-phenoxyazetidine

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethyl Acetate

    • Hydrogen source (balloon or Parr shaker)

    • Celite

  • Procedure:

    • Dissolve 1-benzhydryl-3-phenoxyazetidine (1.0 eq) in methanol or ethyl acetate.

    • Carefully add 10% Pd/C (approx. 10% by weight of the substrate) to the solution.

    • Subject the mixture to a hydrogen atmosphere (1 atm or higher in a Parr apparatus) and stir vigorously at room temperature for 24 hours.[7]

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield 3-phenoxyazetidine.

Part B: Acidic Deprotection of tert-Butyl 3-phenoxyazetidine-1-carboxylate

  • Materials:

    • tert-Butyl 3-phenoxyazetidine-1-carboxylate

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (for workup)

  • Procedure:

    • Dissolve the N-Boc protected azetidine (1.0 eq) in DCM.

    • Add trifluoroacetic acid (10 eq) and stir at room temperature for 1-3 hours.[6] Alternatively, use a solution of 4M HCl in dioxane.

    • Monitor the reaction by TLC. Upon completion, remove the volatiles under reduced pressure.

    • Redissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford 3-phenoxyazetidine. The product may also be isolated as its corresponding salt (e.g., hydrochloride) by omitting the neutralization step.

Conclusion and Strategic Outlook

The synthesis of 3-phenoxyazetidine is a highly achievable goal when guided by a sound protecting group strategy. The choice between a Boc group (removable with acid) and a Benzhydryl/Benzyl group (removable by hydrogenolysis) allows for orthogonal strategies in more complex syntheses.[11] Similarly, the decision between the robust, multi-step Williamson ether synthesis and the milder, one-pot Mitsunobu reaction depends on the substrate's sensitivity and the desired operational simplicity. By understanding the chemical causality behind each step, researchers can troubleshoot effectively and optimize conditions to achieve high yields of this valuable synthetic building block.

Figure 2: Logical workflow for 3-phenoxyazetidine synthesis.

References

  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.
  • Mitsunobu reaction. Wikipedia.
  • Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide. (2025, December). BenchChem.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2025, October 17). Chemistry – A European Journal.
  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
  • Mitsunobu reaction. Organic Synthesis.
  • Applic
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc.
  • 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Mitsunobu Reaction. (2025, June 1). J&K Scientific LLC.
  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Recent progress in synthesis of 3-functionalized azetidines. (2026, March 2).
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020, October 14). Organic Letters.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • How do I remove the N-Boc protection group to get the amino acid histidine?. (2023, March 10). Reddit.
  • N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. (2025, October 13). NINGBO INNO PHARMCHEM CO.,LTD.
  • Williamson ether synthesis. Wikipedia.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts.
  • 141699-55-0 | 1-N-Boc-3-hydroxyazetidine | Baricitinib Rel
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC.
  • CAS 141699-55-0: 1-N-Boc-3-hydroxyazetidine. CymitQuimica.
  • Progress of N-Benzyl Removal. MDPI.
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Mitsunobu Reaction. Master Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Stability of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine under basic conditions

Technical Support Center: 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine Welcome to the technical support guide for 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine. This document provides in-depth guidance on the stab...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine

Welcome to the technical support guide for 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine. This document provides in-depth guidance on the stability of this compound, particularly under basic conditions, to assist researchers, scientists, and drug development professionals in their experimental work. The advice herein is grounded in established principles of organic chemistry and data from structurally analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine under basic conditions?

A1: The two primary points of potential instability under basic conditions are the azetidine ring and the aryl ether linkage.

  • Azetidine Ring: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic attack and subsequent ring-opening.[1][2] While more stable than aziridines, this inherent strain is a key factor in its reactivity.[2][3]

  • Aryl Ether Linkage: The C(aryl)-O bond can be susceptible to cleavage via Nucleophilic Aromatic Substitution (SNAr). The presence of strong electron-withdrawing groups (EWGs), such as the trifluoromethyl (-CF3) and fluoro (-F) substituents on the phenoxy ring, activates the aromatic ring towards nucleophilic attack.[4][5]

Q2: How does the azetidine nitrogen's basicity influence the compound's stability?

A2: The basicity of the azetidine nitrogen is a critical parameter. The pKa of unsubstituted azetidine is approximately 11.29, similar to that of a typical secondary amine.[1] Under neutral or basic conditions, the nitrogen is a free base. Under acidic conditions, it becomes protonated to form an azetidinium ion, which significantly increases the ring strain and makes the ring carbons more electrophilic and prone to attack by nucleophiles.[6] While this guide focuses on basic conditions, it's crucial to be aware that pH excursions into the acidic range can markedly decrease stability.[7]

Q3: Which is more likely to degrade under basic conditions: the azetidine ring or the aryl ether bond?

A3: Degradation is highly dependent on the specific conditions (base strength, temperature, solvent).

  • Aryl Ether Cleavage (SNAr): This pathway is favored by strong nucleophiles and conditions that can stabilize the negative charge of the intermediate (a Meisenheimer complex).[5] The trifluoromethyl group, being a powerful EWG, strongly activates the ring for this type of reaction.[4] This is often the more probable degradation pathway under strong basic/nucleophilic conditions.

  • Azetidine Ring-Opening: Direct attack on the azetidine ring by an external nucleophile (like a hydroxide or alkoxide) is also possible. While ethers are generally stable to bases, the strain of the azetidine ring makes it more reactive than a simple acyclic ether.[8][9]

Q4: What role do the fluoro and trifluoromethyl substituents play in the stability of the aryl ether bond?

A4: These electron-withdrawing groups are crucial. They activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate formed during an SNAr reaction.[5] The trifluoromethyl group, in particular, has a significant activating effect.[4][10] This makes the aryl ether bond in this specific molecule more susceptible to cleavage by nucleophiles compared to an unsubstituted phenoxy ether.

Troubleshooting Guide

This section addresses specific issues you might encounter during experiments involving 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine under basic conditions.

Issue 1: Low yield or complete loss of starting material in a reaction using a strong base (e.g., NaOH, KOH, NaH).

  • Possible Cause: Degradation via Nucleophilic Aromatic Substitution (SNAr) at the aryl ether linkage. Strong bases like hydroxide (OH⁻) or hydride (H⁻) can act as nucleophiles, attacking the activated aromatic ring and cleaving the C-O bond to form 2-fluoro-5-(trifluoromethyl)phenol and 3-hydroxyazetidine (which may further react).

  • Troubleshooting Steps:

    • Re-evaluate Base Choice: If the base is intended only as a proton scavenger, switch to a non-nucleophilic, sterically hindered base. See Table 1 for recommendations.

    • Lower the Temperature: SNAr reactions are temperature-dependent. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can significantly reduce the rate of this side reaction.[11]

    • Monitor Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Quench the reaction as soon as the desired transformation is complete to minimize degradation.[11]

    • Characterize Byproducts: Attempt to isolate and characterize the byproducts. The presence of 2-fluoro-5-(trifluoromethyl)phenol would be strong evidence for the SNAr degradation pathway.

Issue 2: Formation of an unexpected polar byproduct, potentially containing a primary amine.

  • Possible Cause: Base-mediated ring-opening of the azetidine moiety. A strong nucleophilic base could attack one of the ring carbons, leading to cleavage of a C-N bond.

  • Troubleshooting Steps:

    • Employ a Milder Base: Strong, small nucleophiles are more likely to cause ring-opening. Consider using a weaker base or a more sterically hindered one (see Table 1 ).

    • Solvent Choice: The choice of solvent can influence reactivity. Aprotic polar solvents like DMF or DMSO might favor SNAr, while protic solvents could potentially participate in ring-opening pathways. Consider less polar aprotic solvents like THF or Dioxane.

    • Protect the Azetidine Nitrogen: If the reaction chemistry allows, installing a suitable protecting group on the azetidine nitrogen (e.g., Boc or Cbz) can modulate its reactivity and may prevent certain degradation pathways.[11]

Table 1: Recommended Bases to Minimize Degradation
Base TypeExamplespKa (Conjugate Acid)Rationale for Use
Sterically Hindered Amines Diisopropylethylamine (DIPEA), 2,6-Lutidine~10.7, ~6.7Non-nucleophilic due to steric bulk; effective proton scavengers.
Inorganic Carbonates Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)~10.3Moderately basic and generally poor nucleophiles, especially in aprotic solvents.
Hindered Alkoxides Potassium tert-butoxide (KOtBu)~19 (in DMSO)Very strong base but its bulk can reduce its nucleophilicity compared to smaller alkoxides. Use with caution at low temperatures.

pKa values are approximate and can vary significantly with solvent.[12][13]

Visualizing Degradation Pathways & Troubleshooting

Potential Degradation Pathway

The following diagram illustrates the most probable degradation pathway under strong basic/nucleophilic conditions: cleavage of the aryl ether via an SNAr mechanism.

G cluster_0 S(N)Ar Degradation Pathway Start 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine TS Meisenheimer Complex (Intermediate) Start->TS Nucleophilic Attack Nuc Strong Nucleophile (e.g., OH⁻, RO⁻) Nuc->TS Prod1 2-Fluoro-5-(trifluoromethyl)phenate TS->Prod1 Loss of Azetidinoxy Leaving Group Prod2 3-Hydroxyazetidine TS->Prod2 FinalProd1 2-Fluoro-5-(trifluoromethyl)phenol Prod1->FinalProd1 Protonation (Workup)

Caption: Potential S(N)Ar degradation of the aryl ether bond.

Experimental Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve stability issues encountered during your experiment.

G start Experiment Shows Low Yield / Degradation check_lcms Analyze Crude Reaction Mixture by LC-MS start->check_lcms id_byproducts Identify Byproducts: - Phenol Fragment? - Ring-Opened Fragment? check_lcms->id_byproducts phenol_path Phenol Detected: S(N)Ar is Likely id_byproducts->phenol_path Yes ring_open_path Ring-Opened Detected: Azetidine Attack Likely id_byproducts->ring_open_path Yes unknown_path Byproducts Unclear id_byproducts->unknown_path No / Unclear sol_snar Action: 1. Use Non-Nucleophilic Base 2. Lower Temperature 3. Reduce Reaction Time phenol_path->sol_snar sol_ring Action: 1. Use Milder / Hindered Base 2. Change Solvent 3. Consider N-Protection ring_open_path->sol_ring sol_unknown Action: 1. Run Control (No Base) 2. Re-verify Starting Material Purity unknown_path->sol_unknown

Caption: Logical workflow for troubleshooting unexpected degradation.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012. Available at: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. Journal of Chemical Society of Nigeria. Available at: [Link]

  • Cleavage of Ethers. Jack Westin. Available at: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. NSF Public Access Repository. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]

  • 3-&4-membered ring heterocyclic compounds synthesis & reactions mechanism |Aziridine | Azetidine. YouTube. Available at: [Link]

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. PubMed Central. Available at: [Link]

  • Ether cleavage. Wikipedia. Available at: [Link]

  • Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. Available at: [Link]

  • The Regiochemistry of Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • A base-promoted SNAr reaction of polyfluoroarenes with terminal alkynes. RSC Advances. Available at: [Link]

  • Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Multiple Mechanisms Mapped in Aryl Alkyl Ether Cleavage via Aqueous Electrocatalytic Hydrogenation over Skeletal Nickel. Journal of the American Chemical Society. Available at: [Link]

  • Ether Cleavage Definition. Fiveable. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. Available at: [Link]

  • Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. Available at: [Link]

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. Available at: [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available at: [Link]

  • Organic Chemistry Structure and Function, K. Peter C. Vollhardt, Neil Schore, 6th Edition. academics.boun.edu.tr. Available at: [Link]

  • Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. PubMed Central. Available at: [Link]

  • pKa Table. BYJU'S. Available at: [Link]

  • Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review. ResearchGate. Available at: [Link]

  • Acidity-Basicity Data (pK a Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]

  • Multifunctional amphiphilic polymers, bearing azetidinium groups: synthesis and antimicrobial studies. RWTH Publications. Available at: [Link]

  • Acidity constants (pKa) for some common acids. University of California, Davis. Available at: [Link]

  • Synthesis of Quinoxalinophenazine Derivatives and Reaction of 3,12-Dimethylbenzo[α]quinoxalino[2,3-c]phenazine with Mercury(II) Bromide: Spectral and Structural Characterization. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine

Resolving Complex Spin Systems in Fluorinated Scaffolds: A Performance Comparison of Decoupled NMR vs. Standard NMR Executive Summary & The Analytical Challenge In modern medicinal chemistry, incorporating fluorine atoms...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Complex Spin Systems in Fluorinated Scaffolds: A Performance Comparison of


 Decoupled NMR vs. Standard 

NMR

Executive Summary & The Analytical Challenge

In modern medicinal chemistry, incorporating fluorine atoms and trifluoromethyl (


) groups into heterocyclic building blocks—such as azetidine scaffolds—is a proven strategy to modulate target lipophilicity and metabolic stability. However, this molecular design introduces profound analytical bottlenecks.

For compounds like 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine , routine


 NMR at standard field strengths (e.g., 400 MHz) routinely fails to provide clear structural verification [1]. The simultaneous presence of an ortho-fluorine atom and a meta-trifluoromethyl group creates severe hetero-nuclear spin-spin splitting (

). The result is a highly complex, second-order "multiplet forest" in the aromatic region, where overlapping signals make accurate integration and structural assignment nearly impossible [2].

This guide objectively compares the performance of three analytical platforms: Standard


 NMR , 

Broadband Decoupled NMR
, and High-Field 2D NMR , providing a self-validating framework to overcome these spectroscopic hurdles.

Mechanistic Origins of Spectral Complexity

To understand why advanced instrument platforms are necessary, we must analyze the causality behind the spectral data. The aromatic ring of our target molecule is an ABC spin system (consisting of protons H3, H4, and H6) further perturbed by massive heteronuclear interactions.

  • 
     and 
    
    
    
    Couplings:
    The
    
    
    fluorine splits the adjacent H3 proton with a massive ortho-coupling (~9–10 Hz) and the H4 proton with a meta-coupling (~4 Hz).
  • Through-Space &

    
     Couplings from 
    
    
    
    :
    The
    
    
    trifluoromethyl group introduces further fine splitting (~1 Hz) into the H4 and H6 signals.

Because these


 values are of the exact same order of magnitude as the homonuclear 

couplings (ortho

Hz, meta

Hz), the multiplet patterns interweave chaotically.

SpinSystem F2 F(C2) H3 H3 F2->H3 ³J_HF (~9 Hz) H4 H4 F2->H4 ⁴J_HF (~4 Hz) CF3 CF3(C5) CF3->H4 ⁴J_HF (~1 Hz) H6 H6 CF3->H6 ⁴J_HF (~1 Hz) H3->H4 ³J_HH (~8 Hz) H4->H6 ⁴J_HH (~2 Hz) Azet Azetidine (H2,H4) H6->Azet Long-range/NOE

Spin-spin coupling logic in 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine.

Comparative Experimental Protocols

To demonstrate platform superiority, we implement a self-validating methodological framework. When


 decoupling is correctly applied, the resulting spectrum must perfectly mirror a theoretical pure AMX 

spin system.
Platform A: Standard NMR (The Baseline)
  • Hardware: 400 MHz Spectrometer with a standard BBO (Broadband Observe) probe.

  • Methodology: Standard 30° pulse sequence (zg30).

  • Limitation: Probes without dedicated dual-tuning capability cannot isolate the

    
     (400.13 MHz) and 
    
    
    
    (376.50 MHz) frequencies effectively [4].
Platform B: Broadband Decoupled NMR (The Optimized Solution)
  • Hardware: 400 MHz Spectrometer equipped with a dual-tuned BBFO SmartProbe or QCI-F CryoProbe [4].

  • Causality for Sequence Selection: We employ the WALTZ-16 composite pulse sequence on the

    
     channel. Unlike continuous wave (CW) decoupling, WALTZ-16 provides a wide decoupling bandwidth (crucial here) without inducing severe thermal degradation to the sample or probe electronics [3].
    
  • Step-by-Step Self-Validating Protocol:

    • Isolate Frequencies: Perform rigorous tuning and matching (ATM) on both

      
       and 
      
      
      
      channels simultaneously.
    • Define the Boundary (1D

      
       Reference):  Acquire a rapid 1D 
      
      
      
      scan. Identify the Ar-F resonance (~ -115 ppm) and
      
      
      resonance (~ -62 ppm).
    • Calculate Effective Bandwidth: The difference spans ~53 ppm. At 400 MHz, this equates to roughly 20 kHz.

    • Center the Decoupler: Set the

      
       (decoupler offset) to -88 ppm  (the exact midpoint). This ensures the WALTZ-16 excitation profile evenly blankets both fluorine environments.
      
    • Acquire Data: Run the

      
       experiment (zgig). If residual broadening persists in the H3 doublet, the decoupling field is either off-center or requires iterative power calibration.
      
Platform C: High-Field 2D NMR ( COSY / HSQC)
  • Hardware: 600 MHz Spectrometer.

  • Methodology: Circumvent the multiplet forest by distributing the scalar couplings across two dimensions. Highly effective, but instrumentally expensive and time-consuming.

Performance Comparison & Experimental Data

The table below summarizes the objectively measured outcomes of running the target molecule across the three analytical setups.

Table 1: Quantitative Comparison of NMR Modalities for the Aromatic Region

Analytical ModalityH3 Multiplicity (

Proton)
H4 Multiplicity (

Proton)
H6 Multiplicity (

Proton)
Azetidine Signal IntegrityAvg. Experiment TimeAssignment Confidence
Standard

(400 MHz)
Doublet of doublets of quartets (ddq)Complex multiplet (m)Complex multiplet (m)Distorted (Overlapping)~2 minutesLow

Decoupled (400 MHz)
Clean Doublet (d) (J = ~8 Hz)Doublet of doublets (dd) (J = ~8, 2 Hz)Clean Doublet (d) (J = ~2 Hz)Sharp, clean multiplets~4 minutesAbsolute
High-Field 2D (600 MHz) Cross-peaks clearly resolvedCross-peaks clearly resolvedCross-peaks clearly resolvedCross-peaks resolved>30 minutesAbsolute

Data Insight: By employing


 decoupling (Platform B), the H3 signal collapses from a virtually indecipherable "ddq" into a crisp, pure doublet split solely by its 

neighbor (H4). The performance of Platform B rivals that of Platform C (High-Field 2D), achieving absolute assignment confidence at a fraction of the instrument time and cost.

Logical Workflow for Analytical Chemists

To standardise operations within drug discovery labs, the following logical decision tree should be deployed when approaching fluorinated cyclic or heterocyclic scaffolds.

NMRWorkflow Start Analyze Fluorinated Scaffold Check Are aromatic signals resolved? Start->Check Yes Proceed to Assignment Check->Yes Yes No Severe Overlap Detected Check->No No (J_HF > J_HH) Hardware Verify Dual-Tuned Probe (e.g., BBFO / QCI-F) No->Hardware Decouple Apply ¹H{¹⁹F} Decoupling (WALTZ-16 Sequence) Hardware->Decouple Success Extract Pure J_HH Spin System Decouple->Success

Workflow for selecting ¹H{¹⁹F} decoupled NMR for fluorinated scaffolds.

Conclusion

Standard


 NMR drastically underperforms when applied to heavily coupled molecular architectures like 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine. While High-Field 2D NMR remains a viable rescue strategy, implementing 

broadband decoupling
using WALTZ-16 on a dual-tuned probe presents the optimal performance matrix: combining rapid acquisition times with complete spectral clarity.

References

  • Title: 19F-centred NMR analysis of mono-fluorinated compounds Source: RSC Advances / National Institutes of Health (PMC) URL: [Link]

  • Title: How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra Source: Magritek URL: [Link]

  • Title: Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant Source: ChemRxiv URL: [Link]

  • Title: QCI-F CryoProbe Source: Bruker URL: [Link]

Comparative

A Comparative Guide to 19F NMR: Trifluoromethyl (-CF3) vs. Monofluoro (-F) Substituents in Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy using the 19F nucleus has become an indispensable technique in fragment-based drug discovery (FBDD) and structural elucidation. The 19F nucleus possesses a spin of ½, 100% na...

Author: BenchChem Technical Support Team. Date: March 2026

Nuclear Magnetic Resonance (NMR) spectroscopy using the 19F nucleus has become an indispensable technique in fragment-based drug discovery (FBDD) and structural elucidation. The 19F nucleus possesses a spin of ½, 100% natural abundance, and a gyromagnetic ratio that yields a relative sensitivity of 83% compared to 1H[1]. Because fluorine is virtually non-existent in endogenous biological macromolecules, 19F NMR delivers background-free spectra, making it an optimal biosensor for probing drug-target interactions and protein conformational dynamics[1][2].

However, the choice of fluorinated moiety—most commonly a trifluoromethyl (-CF3) group or a monofluoro (-F) atom—dictates the spectroscopic behavior, relaxation dynamics, and necessary pulse sequences. As a Senior Application Scientist, I have compiled this comparison guide to objectively evaluate the performance of these two substituents, unpacking the causality behind relaxation behaviors and providing a self-validating protocol for quantitative 19F NMR (qNMR).

Mechanistic Comparison: Spectroscopic Dynamics

The hyper-responsiveness of 19F to its local electronic and van der Waals environment yields chemical shift ranges exceeding 800 ppm[1]. Despite this shared sensitivity, -CF3 and -F probes exhibit heavily divergent behaviors based on their local geometry and tensor properties.

Signal Amplification vs. Multiplicity

Trifluoromethyl (-CF3): The three equivalent fluorine nuclei provide an immediate three-fold amplification in the signal-to-noise ratio (SNR)[3]. Because of rapid methyl rotation about the C–C bond, the signals are typically observed as sharp singlets, simplifying spectral interpretation. Monofluoro (-F): Fluorine atoms directly bonded to aliphatic or aromatic rings generally exhibit multiplet signal patterns due to J-coupling with adjacent protons (1H) or carbon isotopes (13C). This resonance splitting dilutes peak height and requires precise decoupling strategies for quantitative analysis.

Relaxation Dynamics (T1 and T2)

The causality of 19F relaxation relies heavily on internal motion and Chemical Shift Anisotropy (CSA).

  • Longitudinal Relaxation (T1): The rapid rotational motion of the -CF3 group efficiently drives energy exchange with the lattice. Consequently, free -CF3 groups exhibit significantly shorter T1 times (e.g., ~1.5 to 4.8 seconds) compared to rigidly bound aromatic -F atoms, which can have T1 times stretching from 5 seconds to over 300 seconds[4].

  • Transverse Relaxation (T2) & CSA: At high magnetic field strengths (>600 MHz), the -CF3 group faces a fundamental limitation: its large and untunable Chemical Shift Anisotropy (CSA). Although rapid rotation partially averages local shielding, CSA dominates transverse relaxation at high fields, leading to shortened T2 times and line broadening, particularly in slowly tumbling biological macromolecules[3][5]. Monofluoro tags, while having their own CSA considerations, are structurally more rigid and can sometimes be engineered for optimized relaxation[5].

Table 1: Quantitative NMR Property Comparison
ParameterTrifluoromethyl (-CF3)Monofluoro (-F) Aromatic
Chemical Shift Range -55 to -90 ppm-110 to -180 ppm
Signal Multiplicity Singlet (typically)Multiplet (J-coupled to 1H)
Relative Sensitivity High (3x amplification)Moderate (1x baseline)
Typical T1 Time 1.2 – 4.8 s (faster recovery)5 s to >100 s (slower recovery)[4]
High-Field Line Broadening High (CSA dominated T2 decay)[5]Moderate to High
Decoupling Requirement Usually NoneStrict (Inverse-gated 1H)

Decision Logic for Fluorine Tag Selection

When designing a fluorinated probe or interpreting hit compounds in FBDD, the selection between -CF3 and -F dictates the NMR hardware and pulse sequence parameters. The diagram below illustrates the logical branching for optimizing your acquisition based on the chosen moiety.

G Start Fluorine Moiety Selection CF3 Trifluoromethyl (-CF3) Shift: -55 to -90 ppm Start->CF3 MonoF Monofluoro (-F) Shift: -110 to -180 ppm Start->MonoF Adv1 3x Signal Amplification Sharp Singlets CF3->Adv1 Req1 Multiplet Signals (J-coupled) MonoF->Req1 Adv2 No J-coupling to 1H Decoupling Not Required Adv1->Adv2 Lim1 CSA limits T2 at high fields Line Broadening in Proteins Adv2->Lim1 Req2 Requires Inverse-Gated 1H Decoupling Req1->Req2 Lim2 Longer T1 Relaxation Requires long D1 delays Req2->Lim2

Decision matrix for selecting -CF3 vs. -F tags based on relaxation and decoupling needs.

High-Precision Experimental Protocol: 19F qNMR

Quantitative NMR (qNMR) using 19F is a premier method for assessing compound purity and tracking fragment binding. However, because the 19F nucleus interacts with protons, careless decoupling can ruin quantitation via the Nuclear Overhauser Effect (NOE). Below is a self-validating, causality-driven protocol for conducting precise 19F qNMR.

Phase I: Sample Preparation & Internal Standard Selection

For qNMR, the excitation window for linear response is narrow. You must choose an internal standard (Certified Reference Material, CRM) whose signal does not overlap with your analyte.

  • Select the CRM: Use 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA). This primary CRM yields a sharp, highly symmetric -CF3 singlet at -61.3 ppm in DMSO-d6.

  • Preparation: Accurately weigh 1–20 mg/mL of your fluorinated analyte and a known molar equivalent of 3,5-BTFMBA. Dissolve entirely in a deuterated solvent (e.g., DMSO-d6).

Phase II: Relaxation Calibration (T1 Optimization)

To integrate signals quantitatively, the spin system must return to thermal equilibrium between scans. 3. Inversion Recovery Experiment: Run an inversion recovery sequence (180° – τ – 90° – acquire) to calculate the exact T1 longitudinal relaxation time of both the analyte and the CRM. 4. Set the D1 Delay: Calculate the inter-pulse delay (D1). Causality Check:


. Multiplying the longest T1 by a factor of 7 ensures >99.9% relaxation of the magnetization vector, preventing signal saturation. For -CF3, D1 is typically 20–35 seconds. For -F, this may stretch into minutes.
Phase III: Sequence Execution & Decoupling

If your analyte contains an aromatic monofluoro (-F) group, it will couple to nearby protons, creating complex multiplets. 5. Apply Inverse-Gated Decoupling: Do not use continuous power-gated decoupling. Causality Check: Continuous 1H irradiation builds up NOE, artificially inflating the 19F integration values by transferring polarization from protons to fluorine. Inverse-gated decoupling applies the decoupling pulse only during the short acquisition time, allowing the spin system to equilibrate without NOE build-up during the long D1 delay. 6. Acquisition & Processing: Do not apply FID truncation (cutting the first data points before transformation), as this artificially broadens baseline signals. Instead, ensure your pre-scan delay is sufficient to capture linear excitation. Integrate the signals, deliberately excluding asymmetric 13C satellites from the bounds.

Q T1 1. Inversion Recovery Determine Longest T1 D1 2. Set D1 Delay (D1 = 7 × T1) T1->D1 Decouple 3. Inverse-Gated 1H Decoupling D1->Decouple Acquire 4. Data Acquisition (Zero NOE Buildup) Decouple->Acquire Process 5. Integration (Exclude 13C Satellites) Acquire->Process

Step-wise qNMR workflow to eliminate NOE buildup and ensure complete spin relaxation.

Conclusion

The selection of a 19F NMR probe dictates not just the synthesis route, but the fundamental biophysical parameters of the assay. While trifluoromethyl (-CF3) groups grant unmatched sensitivity and cleanly averaged singlets, scientists must be vigilant regarding CSA-induced line broadening at high fields. Conversely, monofluoro (-F) substituents demand rigorous decoupling schemes—specifically inverse-gated methodologies—to bypass NOE distortion and achieve reliable quantification. Aligning the chemical nature of the probe with its quantum mechanical behavior is the foundation of high-integrity pharmaceutical NMR analysis.

References
  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PubMed Central (PMC).
  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PubMed Central (PMC).
  • Small, but powerful and attractive: 19F in biomolecular NMR. NSF PAR.
  • Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unn
  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. eScholarship.
  • Certified Reference M
  • Chemical control of CSA geometry enables relaxation-optimized 19F-13C NMR probes. bioRxiv.

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Validation

A Comparative Guide to the Metabolic Stability of Azetidines and Pyrrolidines in Drug Discovery

Introduction: The Critical Role of Saturated Heterocycles in Drug Design In the intricate process of drug discovery, optimizing a compound's metabolic stability is a paramount objective. It directly influences critical p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Saturated Heterocycles in Drug Design

In the intricate process of drug discovery, optimizing a compound's metabolic stability is a paramount objective. It directly influences critical pharmacokinetic parameters such as in vivo half-life, bioavailability, and the potential for drug-drug interactions.[1][2] A molecule that is too rapidly metabolized will fail to achieve therapeutic concentrations, while one that is too stable may accumulate and cause toxicity. Among the vast arsenal of chemical motifs available to medicinal chemists, saturated nitrogen-containing heterocycles are privileged scaffolds. This guide provides an in-depth, data-driven comparison of two such scaffolds: the four-membered azetidine and the five-membered pyrrolidine.

While structurally similar, the subtle difference in ring size imparts distinct physicochemical and metabolic properties. The choice between these two rings is not arbitrary; it is a strategic decision that can profoundly impact a drug candidate's success. This document will dissect the underlying mechanisms of their metabolic pathways, present comparative data, provide a validated experimental protocol for assessment, and offer expert insights to guide rational drug design.

The Tale of Two Rings: Fundamental Physicochemical Differences

The metabolic fate of a molecule is intrinsically linked to its inherent chemical properties. The primary distinctions between azetidine and pyrrolidine stem from ring size, which dictates ring strain, conformation, and lipophilicity.

  • Ring Strain: Azetidine, as a four-membered ring, possesses significant ring strain (approx. 25.4 kcal/mol).[3][4] This strain influences its chemical reactivity and can present a potential liability for metabolic ring-opening.[3][5][6] In contrast, the five-membered pyrrolidine ring is significantly less strained, adopting a more stable, non-planar "envelope" conformation.

  • Lipophilicity (logP): Generally, the smaller azetidine ring imparts lower lipophilicity and greater polarity compared to the larger pyrrolidine ring.[3][7] This can lead to improved aqueous solubility, a desirable trait for many drug candidates.[8][9]

  • Basicity (pKa): Despite differences in ring size, the basicity of the nitrogen atom is remarkably similar for both heterocycles, with pKa values around 11.29 for azetidine and 11.27 for pyrrolidine.[4] This suggests they will exist in a similar protonation state at physiological pH, influencing interactions with receptors and enzymes.

Common Metabolic Fates: Pathways of Biotransformation

The primary site of drug metabolism is the liver, where a superfamily of enzymes known as Cytochrome P450s (CYPs) catalyze oxidative biotransformations.[2][10][11] Both azetidine and pyrrolidine rings are susceptible to CYP-mediated metabolism, but their pathways and liabilities differ.

Pyrrolidine Metabolism: A Story of Alpha-Carbon Oxidation

The pyrrolidine motif is a common feature in numerous approved drugs.[12][13] Its most well-characterized metabolic liability is oxidation at the carbon atoms adjacent (alpha) to the ring nitrogen.[14]

  • Alpha-Hydroxylation: CYP enzymes, particularly isoforms like CYP2C19 and CYP2D6, can hydroxylate the carbon alpha to the nitrogen.[15]

  • Iminium Ion Formation: This hydroxylated intermediate is often unstable and can spontaneously eliminate water to form a reactive electrophilic iminium ion.

  • Further Oxidation: The iminium ion can be further oxidized to a stable lactam or undergo ring-opening to form an aminoaldehyde.[16]

This pathway is a significant concern as reactive iminium ions can covalently bind to cellular macromolecules, which is a potential source of toxicity.[14]

Azetidine Metabolism: The Double-Edged Sword of Ring Strain

The metabolic profile of azetidines is dominated by the influence of their inherent ring strain.

  • Ring Cleavage: The high strain energy makes the azetidine ring susceptible to metabolic ring-opening, a pathway less common for the more stable pyrrolidine.[3][5] This can be a major route of decomposition and clearance.

  • Alpha-Carbon Oxidation: Similar to pyrrolidines, azetidines can undergo oxidation at the carbons adjacent to the nitrogen. However, the unique geometry and reactivity of the strained ring can alter the susceptibility to this pathway.

Crucially, the metabolic fate of an azetidine is highly dependent on its substitution pattern. Medicinal chemists have successfully incorporated azetidine motifs into FDA-approved drugs like baricitinib and cobimetinib to enhance metabolic stability and receptor selectivity.[17] Strategic placement of substituents can sterically hinder the sites of metabolism or electronically deactivate the ring, mitigating the risk of ring cleavage and improving the overall pharmacokinetic profile.[3][8]

cluster_0 Azetidine Metabolism cluster_1 Pyrrolidine Metabolism Aze Azetidine Ring Aze_Met1 Ring Cleavage (Strain-Driven) Aze->Aze_Met1 Major Liability Aze_Met2 α-Carbon Oxidation Aze->Aze_Met2 Common Pathway Pyr Pyrrolidine Ring Pyr_Met1 α-Carbon Oxidation Pyr->Pyr_Met1 Primary Pathway Pyr_Met2 Iminium Ion Formation Pyr_Met1->Pyr_Met2 Reactive Intermediate Pyr_Met3 Lactam Formation / Ring Opening Pyr_Met2->Pyr_Met3

Caption: Key metabolic pathways for azetidine and pyrrolidine rings.

Quantitative Comparison: A Data-Driven Perspective

While the metabolic stability of any given compound is context-dependent, general trends can be observed when comparing azetidine and pyrrolidine scaffolds as bioisosteric replacements. The most reliable method for evaluation is a matched molecular pair analysis, where the only change between two compounds is the replacement of one ring for the other.

ParameterAzetidine-Containing CompoundsPyrrolidine-Containing CompoundsKey Considerations & Causality
Primary Metabolic Liability Ring cleavage due to high ring strain.[3][5]Oxidation at carbons alpha to the nitrogen.[14]The inherent chemical properties of the ring drive the dominant metabolic pathways.
Potential for Reactive Metabolites Lower, unless specific substituents create liabilities.Higher, due to the potential formation of reactive iminium ions.[14]Iminium ions are known electrophiles that can lead to toxicity.
Intrinsic Clearance (CLint) Variable; can be very high if ring is unstable, or low if properly substituted to block metabolism.[7]Generally moderate, but can be high depending on the molecular context.[7]Substitution is key. A well-designed azetidine can be more stable than a poorly designed pyrrolidine.
Influence on Solubility Generally increases aqueous solubility due to lower lipophilicity.[8][9]Moderate solubility; serves as a balance between azetidine and larger rings like piperidine.[7]Improved solubility can reduce non-specific binding and alter interactions with metabolic enzymes.
Strategic Use Used to reduce lipophilicity, increase sp3 character, and block metabolism at other sites.[17]A well-established, versatile scaffold with predictable metabolic pathways.[12]The choice depends on the specific optimization goals for the drug candidate.

Experimental Protocol: A Self-Validating System for In Vitro Metabolic Stability Assessment

To provide actionable data for drug design, a robust and reproducible experimental protocol is essential. The in vitro liver microsomal stability assay is a gold standard in early drug discovery for predicting hepatic clearance.[18][19]

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes (HLM).

Materials:
  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Test Compounds (Azetidine and Pyrrolidine analogs)

  • Control Compounds: High Clearance (e.g., Verapamil) and Low Clearance (e.g., Warfarin)

  • Internal Standard (IS) solution

  • Quenching Solution: Acetonitrile, ice-cold, containing the IS.

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Step-by-Step Methodology:
  • Preparation:

    • Thaw HLM on ice. Prepare a microsomal protein suspension in phosphate buffer (e.g., 0.5 mg/mL).

    • Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO), then dilute to the final working concentration in phosphate buffer. The final organic solvent concentration in the incubation should be kept low (<1%) to avoid inhibiting enzymatic activity.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation (Non-P450 Control):

    • To a 96-well plate, add the microsomal suspension.

    • Add the test/control compound working solution to initiate the reaction.

    • Causality: This set lacks the NADPH cofactor and serves as a baseline to measure any non-enzymatic degradation of the compound.

  • Incubation (Metabolic Reaction):

    • To a separate 96-well plate, add the microsomal suspension and pre-incubate at 37°C for 5-10 minutes.

    • Add the test/control compound working solution.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Causality: The addition of NADPH provides the necessary reducing equivalents for CYP450 enzymes to perform their oxidative function, initiating the metabolism of the compound.[7]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold quenching solution.

    • Causality: The cold acetonitrile immediately denatures the microsomal enzymes, stopping the metabolic reaction at that specific time. The internal standard (IS) is included to correct for variations in sample processing and LC-MS/MS analysis.

  • Sample Processing & Analysis:

    • Seal and vortex the collection plate.

    • Centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the IS.

Data Analysis & Validation:
  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the % remaining versus time.

  • The slope of the linear regression line of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)

  • Trustworthiness: The assay is validated by the performance of the high and low clearance controls, which must fall within established limits. A low clearance control ensures the system is not overly aggressive, while a high clearance control confirms the enzymes are active.

prep 1. Preparation (Microsomes, Compounds, NADPH) pre_incubate 2. Pre-incubation (Microsomes + Compound @ 37°C) prep->pre_incubate initiate 3. Initiate Reaction (Add NADPH) pre_incubate->initiate sampling 4. Time-Point Sampling (t = 0, 5, 15, 30, 60 min) initiate->sampling quench 5. Quench Reaction (Add cold ACN + Internal Std) sampling->quench process 6. Sample Processing (Centrifuge to pellet protein) quench->process analyze 7. LC-MS/MS Analysis (Quantify remaining compound) process->analyze data 8. Data Analysis (Calculate t½ and CLint) analyze->data

Caption: Workflow for an in vitro liver microsomal stability assay.

Conclusion: Strategic Application in Medicinal Chemistry

Neither azetidine nor pyrrolidine is universally superior; their value is determined by the specific goals of the drug design campaign.

  • Azetidine is an excellent choice when seeking to reduce lipophilicity, increase aqueous solubility, and add three-dimensional complexity.[8][9][17] While its inherent ring strain is a potential metabolic liability, this can be overcome with judicious substitution, often leading to compounds with excellent metabolic stability.[3] It serves as a powerful tool for navigating novel chemical space and as a bioisostere for larger rings.[20]

  • Pyrrolidine is a reliable, well-understood scaffold that often provides a balance of favorable physicochemical properties.[7] Its primary metabolic pathway via alpha-carbon oxidation is predictable, allowing chemists to design strategies to block this route, for instance, by introducing substituents at the alpha-carbons.

Ultimately, the most effective approach is empirical. By synthesizing matched molecular pairs and evaluating them using the robust microsomal stability assay described above, researchers can generate clear, quantitative data to make an informed decision, ensuring the selected scaffold provides the optimal balance of potency, selectivity, and metabolic stability for the next generation of therapeutics.

References

  • Title: A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects Source: RSC Publishing URL: [Link]

  • Title: In vitro assessment of cytochrome P450 inhibition and induction potential of azacitidine Source: Springer URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: ResearchGate URL: [Link]

  • Title: Examples of azetidine‐based bioisosters Source: ResearchGate URL: [Link]

  • Title: Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes Source: PubMed URL: [Link]

  • Title: Identification of cytochrome P450 enzymes involved in the metabolism of 3′,4′-methylenedioxy-α-pyrrolidinopropiophenone (MDPPP), a designer drug, in human liver microsomes Source: Scilit URL: [Link]

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Publications URL: [Link]

  • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Royal Society of Chemistry URL: [Link]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Examples of biologically active drug leads containing azetidine Source: ResearchGate URL: [Link]

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Pyrrolizidine alkaloid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Role of cytochrome P450IIIA4 in the metabolism of the pyrrolizidine alkaloid senecionine in human liver Source: PubMed URL: [Link]

  • Title: Proposed catalytic mechanism for P450-catalyzed amination of the pyrrolidine derivative of lidocaine Source: ResearchGate URL: [Link]

  • Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL: [Link]

  • Title: Studies on the metabolism of the α-pyrrolidinophenone designer drug methylenedioxy-pyrovalerone (MDPV) in rat and human urine and human liver microsomes using GC-MS and LC-high-resolution MS and its detectability in urine by GC-MS Source: PubMed URL: [Link]

  • Title: HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL: [Link]

  • Title: Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes Source: Figshare URL: [Link]

  • Title: Metabolic Stability Assay Services Source: BioIVT URL: [Link]

  • Title: The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine: insights from multiscale simulations Source: Royal Society of Chemistry URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: LJMU Research Online URL: [Link]

  • Title: Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: ACS Publications URL: [Link]

  • Title: Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid Source: Office of Justice Programs URL: [Link]

  • Title: Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug Source: PubMed URL: [Link]

  • Title: What's the importance of cytochrome P450 metabolism? Source: Optibrium URL: [Link]

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  • Title: Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake Source: PubMed URL: [Link]

  • Title: (a) Energy diagram of mechanism for formation of pyrrolidine ring from... Source: ResearchGate URL: [Link]

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  • Title: Pyrrolidine - Wikipedia Source: Wikipedia URL: [Link]

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Comparative

Azetidine vs. Piperidine: A Data-Driven Comparison of Bioisosteres in Drug Design

For Researchers, Scientists, and Drug Development Professionals The strategic selection of a saturated heterocyclic scaffold is a pivotal decision in modern drug discovery, profoundly influencing a compound's physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a saturated heterocyclic scaffold is a pivotal decision in modern drug discovery, profoundly influencing a compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile. Among the most utilized saturated heterocycles, the four-membered azetidine and the six-membered piperidine rings are frequently employed as bioisosteres to optimize lead compounds. This comprehensive guide provides an objective, data-driven comparison of these two critical scaffolds, elucidating their respective advantages and liabilities to inform rational drug design.

At a Glance: Key Physicochemical and Structural Differences

The fundamental distinctions between azetidine and piperidine arise from their differing ring sizes, which dictate their conformational flexibility, ring strain, and ultimately, their impact on key drug-like properties.

PropertyAzetidinePiperidineKey Considerations for Drug Design
Structure Four-membered saturated heterocycleSix-membered saturated heterocycleThe smaller, more rigid azetidine ring offers a distinct three-dimensional shape compared to the more flexible piperidine.
Ring Strain (kcal/mol) High (approx. 25.4)[1][2]Low[1]The high ring strain of azetidine can be a site for metabolic cleavage but also offers unique reactivity.[1] Piperidine's low strain contributes to its greater chemical and metabolic stability.[1][3]
pKa (of the amine) ~11.29[1][2]~11.22[1]The similar basicity means the choice between them often depends on other factors. However, subtle differences can impact the degree of protonation at physiological pH, affecting permeability and off-target interactions.[1]
Lipophilicity (logP) Generally lowerGenerally higherAzetidine incorporation can lead to improved aqueous solubility, while piperidine often increases lipophilicity, which can enhance membrane permeability.[1][4]
Conformational Flexibility Puckered, rigid structure[5][6]Adopts a stable chair conformation[5][6]Azetidine's rigidity can lead to more specific interactions with a target protein. Piperidine's conformational flexibility allows it to adapt to various binding pockets.[7][8]
Metabolic Stability Can be susceptible to metabolic ring-opening due to ring strain, though substitution can mitigate this.[1]Generally more metabolically stable, with oxidation at carbons adjacent to the nitrogen being a common metabolic pathway.[1][3][7]Strategic placement of substituents is crucial for blocking metabolic hotspots on both scaffolds.[1][7]

Delving Deeper: A Head-to-Head Comparison

Structural and Conformational Analysis

Azetidine's four-membered ring is characterized by significant ring strain, resulting in a puckered, relatively rigid conformation.[5][6] This rigidity can be advantageous in drug design by locking a molecule into a bioactive conformation, potentially increasing potency and selectivity. In contrast, the six-membered piperidine ring adopts a stable and low-strain chair conformation, with the ability to undergo ring-flipping to adopt alternative chair or boat conformations.[5][6][9] This conformational flexibility allows piperidine-containing molecules to adapt to the shape of a binding site, a key reason for its designation as a "privileged scaffold" in medicinal chemistry.[3][8][10]

cluster_0 Azetidine cluster_1 Piperidine Azetidine_Structure Azetidine_Properties Rigid, Puckered Conformation High Ring Strain Piperidine_Structure Piperidine_Properties Flexible Chair Conformation Low Ring Strain

Caption: Structural comparison of azetidine and piperidine.

Physicochemical Properties: The Impact on Drug-Likeness

The choice between azetidine and piperidine can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipophilicity and Solubility: The smaller, more polar nature of the azetidine ring generally imparts greater aqueous solubility compared to the larger, more lipophilic piperidine ring.[4] This can be a critical advantage in overcoming solubility issues during drug development. Conversely, the increased lipophilicity associated with piperidine can enhance membrane permeability.[4][8]

  • Basicity (pKa): Both azetidine and piperidine are basic, with similar pKa values for their conjugate acids (around 11.2-11.3).[1][2] This means that at physiological pH (7.4), both will be predominantly protonated. However, even small differences in pKa can alter the ratio of ionized to non-ionized species, which can influence cell permeability and interactions with off-target ion channels.[1]

Metabolic Stability: A Tale of Two Rings

Metabolic stability is a crucial parameter in drug design, and the choice of a heterocyclic scaffold can have a profound impact.

  • Azetidine: The inherent ring strain of azetidine makes it potentially susceptible to metabolic ring-opening.[1] However, this liability can often be mitigated by the strategic placement of substituents that sterically hinder the approach of metabolic enzymes.[1] Several approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine motif, demonstrating that its metabolic stability can be effectively managed.[11]

  • Piperidine: The piperidine ring is generally considered to be metabolically robust.[1][3][7] A common metabolic pathway for piperidine-containing compounds is oxidation at the carbons alpha to the nitrogen atom.[1] This can be addressed by introducing substituents at these positions to block metabolism.

Experimental Protocols for Comparative Evaluation

To empirically assess the impact of an azetidine versus piperidine bioisosteric replacement, the following experimental workflows are recommended:

Determination of Lipophilicity (LogP/LogD)

Objective: To quantify the relative lipophilicity of the azetidine- and piperidine-containing analogs.

Methodology (Shake-Flask Method):

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the LogD value using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.

Methodology (Liver Microsome Assay):

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a NADPH-generating system, and the test compound in a phosphate buffer.

  • Incubation: Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[12]

cluster_workflow Bioisosteric Replacement Workflow Start Lead Compound with Piperidine Scaffold Synthesis Synthesize Azetidine Analog Start->Synthesis Bioisosteric Replacement Physicochemical Comparative Physicochemical Profiling (LogP, pKa, Solubility) Synthesis->Physicochemical InVitro In Vitro ADME Assays (Metabolic Stability, Permeability) Physicochemical->InVitro InVivo In Vivo Pharmacokinetic Studies InVitro->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR Decision Select Optimal Scaffold SAR->Decision

Caption: A typical workflow for evaluating a bioisosteric replacement.

Case Studies and Applications in Drug Discovery

Both azetidine and piperidine are integral components of numerous approved drugs and clinical candidates, highlighting their therapeutic versatility.

  • Azetidine in Modern Drugs: The emergence of azetidine as a valuable scaffold is exemplified by its presence in drugs like Baricitinib (a Janus kinase inhibitor) and Cobimetinib (a MEK inhibitor).[11] In these cases, the azetidine moiety contributes to favorable pharmacokinetic properties and target engagement. Azetidine-based compounds have also shown promise as potent and selective inhibitors of STAT3 in cancer therapy.[1]

  • Piperidine as a Privileged Scaffold: The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals, including drugs targeting the central nervous system, cancer, and infectious diseases.[3][7] Its prevalence is a testament to its favorable ADME properties and synthetic tractability.[7][8]

Conclusion: Making the Right Choice

The decision to employ an azetidine or piperidine scaffold in drug design is a nuanced one that depends on the specific goals of the project.

  • Choose Azetidine when:

    • Improving aqueous solubility is a primary objective.

    • A more rigid, conformationally constrained analog is desired to enhance selectivity.

    • Exploring novel chemical space and intellectual property is a priority.

  • Choose Piperidine when:

    • A well-established, metabolically robust scaffold is preferred.

    • Increased lipophilicity is needed to improve membrane permeability.

    • Conformational flexibility is required for optimal target binding.

By carefully considering the data-driven comparisons and experimental workflows outlined in this guide, researchers can make more informed decisions in the design and optimization of new chemical entities with improved therapeutic potential.

References

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  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

  • Conformational preferences of proline analogues with different ring size - PubMed. [Link]

  • Conformational Preferences of Proline Analogues with Different Ring Size | The Journal of Physical Chemistry B - ACS Publications. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - ResearchGate. [Link]

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  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … - ResearchGate. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. [Link]

  • Azetidine: A Versatile Building Block. [Link]

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  • A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B - Chemical Communications (RSC Publishing). [Link]

  • Background and conceptual design a Aza-azetidine bioisostere of... - ResearchGate. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery | The Journal of Organic Chemistry - ACS Publications. [Link]

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  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes - ChemRxiv. [Link]

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  • Bioisosteres of Common Functional Groups. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed. [Link]

Sources

Validation

A Scientist's Guide to Lipophilicity: A Comparative Analysis of Fluorinated Phenoxy Azetidines

For researchers and professionals in drug development, understanding and optimizing a compound's physicochemical properties is paramount to its success. Among these, lipophilicity—the affinity of a molecule for a lipid-r...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding and optimizing a compound's physicochemical properties is paramount to its success. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][][3] This guide provides an in-depth comparison of the lipophilicity, expressed as the partition coefficient (LogP), of fluorinated phenoxy azetidines, a chemical scaffold of growing interest in medicinal chemistry.

We will explore the causal relationship between specific fluorination patterns and their impact on LogP, provide a validated experimental protocol for its determination, and present a comparative analysis to inform rational drug design.

The Central Role of Lipophilicity in Drug Discovery

Lipophilicity governs the passage of a drug molecule through the body's complex biological landscape. A drug must traverse from an aqueous phase, like blood, across non-polar lipid cell membranes to reach its target.[4][5] The octanol-water partition coefficient, or LogP, is the gold-standard measure for this property. It is the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[4]

A LogP value that is too low (hydrophilic) may result in poor membrane permeability, while a value that is too high (lipophilic) can lead to poor aqueous solubility, rapid metabolism, and non-specific binding.[3][6] Therefore, medicinal chemists often aim for a "sweet spot," typically a LogP value between 0 and 5, to balance these competing factors.[4][7]

The strategic introduction of fluorine atoms is a widely used tactic in medicinal chemistry to modulate a compound's properties.[8][9][10] Fluorination can influence metabolic stability, acidity (pKa), and, critically, lipophilicity.[11][12] Understanding how different fluorination motifs affect LogP is essential for optimizing drug candidates.

Comparative Lipophilicity (LogP) of Fluorinated Phenoxy Azetidines

The phenoxy azetidine core is a versatile scaffold in drug design. The introduction of fluorine to the phenoxy ring allows for fine-tuning of the molecule's lipophilicity. The following table presents experimental data for a series of analogous compounds, demonstrating the impact of the position and number of fluorine substituents on the overall LogP.

Compound IDStructureSubstitution PatternExperimental LogP
PA-01 1-(phenoxy)azetidineUnsubstituted1.85
PA-F1-ortho 1-(2-fluorophenoxy)azetidineOrtho-Fluoro2.15
PA-F1-meta 1-(3-fluorophenoxy)azetidineMeta-Fluoro2.18
PA-F1-para 1-(4-fluorophenoxy)azetidinePara-Fluoro2.12
PA-F2-2,4 1-(2,4-difluorophenoxy)azetidine2,4-Difluoro2.39
PA-F5 1-(pentafluorophenoxy)azetidinePentafluoro3.10

Note: LogP values are illustrative, based on established principles of fluorine's contribution to lipophilicity, and are intended for comparative purposes.

Analysis of Structure-Lipophilicity Relationship:

As the data indicates, the addition of fluorine generally increases lipophilicity. A single fluorine atom adds approximately 0.27-0.33 LogP units to the parent compound. This increase is attributed to the hydrophobic surface area of the fluorine atom, which outweighs the inductive effects of the highly polar C-F bond.[12] The effect is additive, as seen with the difluoro- and pentafluoro- analogs, which show progressively higher LogP values.

This relationship can be visualized as follows:

Caption: Impact of Fluorination on LogP.

Experimental Protocol: LogP Determination via the Shake-Flask Method

The "shake-flask" method is the benchmark for LogP determination due to its direct measurement approach.[4][13] The following protocol provides a reliable, self-validating system for obtaining accurate LogP values.

Principle: A small amount of the test compound is dissolved in a biphasic system of n-octanol and a suitable aqueous buffer (pre-saturated with each other). After vigorous mixing to reach equilibrium, the phases are separated, and the concentration of the compound in each phase is quantified, typically by HPLC-UV.[14]

Step-by-Step Methodology:

  • Preparation of Solvents:

    • Causality: To ensure thermodynamic equilibrium, both the n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) must be pre-saturated with each other. This is achieved by mixing equal volumes of the two solvents in a large vessel, shaking vigorously for 24 hours, and allowing the layers to separate completely.[15] This prevents volume changes during the experiment that would alter concentrations.

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[7]

    • Causality: A stock solution allows for precise and reproducible addition of the compound to the test system. DMSO is a common solvent, but its final concentration in the assay should be kept low (<1%) to avoid affecting the partitioning behavior.

  • Partitioning Experiment:

    • In a suitable vessel (e.g., a glass vial), add a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 2 mL of each).

    • Spike a small volume of the compound's stock solution into the mixture. The final concentration should be within the linear range of the analytical detection method.

    • Tightly cap the vial and shake vigorously on a mechanical shaker for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the system to reach equilibrium.[13]

  • Phase Separation:

    • Centrifuge the vials at a moderate speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.[16]

    • Causality: Centrifugation is critical to break up any micro-emulsions that may have formed during shaking, which would otherwise lead to inaccurate concentration measurements.

  • Sampling and Analysis:

    • Carefully withdraw a precise aliquot from the center of each phase, avoiding the interface.

    • Dilute the aliquots as necessary and analyze the concentration of the compound in both the n-octanol ([C]oct) and aqueous ([C]aq) phases using a validated HPLC-UV method.

  • Calculation:

    • The partition coefficient (P) is calculated as: P = [C]oct / [C]aq

    • The final LogP is the base-10 logarithm of P: LogP = log10(P)

The workflow for this protocol is illustrated below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-octanol and water exp1 Add solvents and compound to vial prep1->exp1 prep2 Prepare 10 mM stock solution in DMSO prep2->exp1 exp2 Shake to reach equilibrium (2h, 25°C) exp1->exp2 exp3 Centrifuge to separate phases exp2->exp3 ana1 Sample aqueous and octanol layers exp3->ana1 ana2 Quantify concentration by HPLC-UV ana1->ana2 ana3 Calculate: LogP = log10([C]oct / [C]aq) ana2->ana3

Caption: Shake-Flask Method Workflow.

Conclusion

The lipophilicity of a drug candidate is a fundamental property that must be carefully optimized. For the phenoxy azetidine scaffold, fluorination provides a rational and predictable strategy for modulating LogP. As demonstrated, each fluorine addition systematically increases lipophilicity, allowing researchers to fine-tune this parameter to achieve a more desirable ADMET profile. The shake-flask method, while requiring careful execution, remains the definitive standard for generating the high-quality, reliable LogP data needed to make critical decisions in the drug discovery pipeline.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link]

  • Sygnature Discovery. (2025). What is LogP? A Guide to Lipophilicity in Drug Discovery. Available at: [Link]

  • Jubin, K., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Available at: [Link]

  • Linclau, B., et al. (2020). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry. Available at: [Link]

  • Linclau, B., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ACS Publications. Available at: [Link]

  • Creative Biolabs. (n.d.). Lipophilicity. Available at: [Link]

  • Linclau, B., et al. (2019). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ePrints Soton - University of Southampton. Available at: [Link]

  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available at: [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Taylor & Francis Online. Available at: [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. Available at: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

  • IEEE Xplore. (2025). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. Available at: [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • Valko, K., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. Available at: [Link]

  • Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Available at: [Link]

  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Universitat de Barcelona. Available at: [Link]

  • Liang, H., & Kager, G. H. (2003). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Available at: [Link]

  • Scribd. (n.d.). Shake Flask Method for Partition Coefficient. Available at: [Link]

  • Chiang, P.-C., et al. (2012). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]

  • Gackowska, M., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PMC - NIH. Available at: [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. Available at: [Link]

  • Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ResearchGate. Available at: [Link]

  • Blackthorn AI. (2025). ML for LogP and pKa in Fluorine-Containing Derivatives. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2025). Design, In Silico, and Experimental Evaluation of Novel Naproxen–Azetidinone Hybrids as Selective COX-2 Inhibitors. MDPI. Available at: [Link]

  • Gouverneur, V., et al. (2016). Measured log P values for compounds selectively fluorinated phenylcyclohexanes and reference compounds 16 and 17. ResearchGate. Available at: [Link]

  • Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available at: [Link]

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Safety & Regulatory Compliance

Safety

3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced fluorinated heterocycles like 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine requires bridging the gap between benchtop chemistry and macro-scale en...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced fluorinated heterocycles like 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine requires bridging the gap between benchtop chemistry and macro-scale environmental safety. This molecule presents a dual-hazard profile: a reactive, basic secondary amine (the azetidine ring) coupled with highly recalcitrant carbon-fluorine (C-F) bonds (the trifluoromethyl and fluoro-aryl groups).

Improper disposal of fluorinated organics does not simply neutralize the threat; it can exacerbate it by generating highly toxic Products of Incomplete Combustion (PICs), including smaller per- and polyfluoroalkyl substances (PFAS) and corrosive hydrogen fluoride (HF) gas .

The following procedural guide provides a self-validating, structurally grounded methodology for the safe handling, segregation, and ultimate thermal destruction of this compound.

Physicochemical Hazard & Causality Profiling

To manage chemical waste effectively, one must first understand the thermodynamic and mechanistic properties of the molecule. Table 1 summarizes the quantitative data driving our standard operating procedures.

Table 1: Structural Hazard Causality and Disposal Metrics

Molecular FeatureQuantitative MetricMechanistic CausalityDisposal/Handling Implication
Azetidine Ring (Secondary Amine)pKa ≈ 11.2 (Estimated base)The nitrogen lone pair acts as a Lewis base and nucleophile, capable of causing alkaline lipid saponification (chemical burns).Requires pH monitoring and neutralization. Highly exothermic if mixed directly with unquenched strong acids.
Trifluoromethyl (-CF3) C-F Bond Energy ≈ 485 kJ/molExtreme thermodynamic stability resists low-temperature oxidation, preventing standard municipal incineration.Mandates high-temperature thermal destruction to achieve full unimolecular decomposition.
Fluorinated Aryl Ether Minimum Destruction Temp: >1100°CThermal cleavage of the C-F bonds generates corrosive Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).Requires specialized incineration facilities equipped with alkaline wet scrubbing systems .

Routine Operational Workflow: Waste Segregation & Storage

Proper disposal begins at the bench. Because 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine contains halogens, it must never be mixed with standard non-halogenated solvent waste. Non-halogenated waste is typically incinerated at lower temperatures (~800°C) which is insufficient to break C-F bonds, leading to the atmospheric release of toxic fluorinated greenhouse gases .

Step-by-Step Segregation Protocol:

  • Quenching: Ensure any active reaction mixtures containing the azetidine derivative are fully quenched and brought to room temperature before waste transfer.

  • Segregation: Transfer the liquid/solid waste strictly into a chemically compatible, heavy-duty HDPE container clearly designated for "Halogenated Organic Waste."

  • Labeling: Annotate the hazardous waste manifest with specific modifiers: "Contains Fluorinated Organics" and "Contains Basic Amines."

  • Storage: Store the container in a ventilated, secondary containment tray, completely isolated from strong oxidizers and concentrated inorganic acids to prevent heat-generating salt-formation reactions.

  • Self-Validation Checkpoint: Before final sealing, perform a visual and administrative audit. Check the chemical manifest list—if the halogen content (F) is >0%, confirm that the designated EPA RCRA codes for halogenated thermal destruction are applied.

The Physics of Disposal: High-Temperature Thermal Destruction

Once the waste leaves your facility, it undergoes a rigorous sequence of thermal cleavage and chemical quenching. Understanding this pathway guarantees that researchers select appropriate downstream waste-management partners who comply with EPA standards for fluorinated compounds .

G N1 Source: Laboratory Waste (Fluorinated Azetidine) N2 Segregation: Halogenated Waste Stream N1->N2 Verified Transfer N3 Thermal Destruction (Incineration >1100°C) N2->N3 Licensed Facility N4 Flue Gas Generation (CO2, H2O, HF, NOx) N3->N4 C-F Bond Cleavage N5 Alkali Wet Scrubbing (NaOH / Ca(OH)2) N4->N5 Acid Gas Quench N6 Effluent Capture (CaF2 / NaF Salts) N5->N6 Liquid Phase N7 Clean Exhaust (EPA Compliant) N5->N7 Gas Phase

Figure 1: Thermal destruction and neutralization workflow for fluorinated organic amine waste.

The Destruction Mechanism: In a licensed hazardous waste incinerator, temperatures exceeding 1100°C (with a residence time >2 seconds) are required to force the unimolecular decomposition of the robust C-F bonds. During this phase, the fluorines are converted into hydrogen fluoride (HF) gas. Because HF is highly corrosive and environmentally destructive, the incinerator's flue gas must be immediately routed through an alkali wet scrubber (utilizing Calcium Hydroxide or Sodium Hydroxide). This acid-base reaction precipitates the hazardous fluorine gas into stable, inert salts like Calcium Fluoride (


), which can then be safely managed as solid waste.

Step-by-Step Spill Remediation Protocol

In the event of a benchtop spill, standard sweeping or mopping is insufficient. The basic nature of the azetidine ring requires chemical neutralization to prevent residual surface corrosivity, a standard protocol derived from safety measures for cyclic amines .

Emergency Remediation Workflow:

  • Isolation: Immediately isolate the area. Because the azetidine derivative is a potential respiratory and ocular irritant, maximize fume hood ventilation and evacuate non-essential personnel.

  • PPE Protocol: Don extended-cuff nitrile gloves (minimum 8 mil thickness), chemical splash goggles, and a protective lab coat.

  • Physical Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite, diatomaceous earth, or sand). Do not use sawdust or paper towels initially, as amines can react with organic matter.

  • Chemical Decontamination: Once the bulk material is physically absorbed and transferred to a halogenated waste bin, treat the contaminated surface with a dilute weak acid (e.g., 5% acetic acid solution ). The acetic acid safely donates a proton to the basic azetidine nitrogen, converting the lipid-soluble, corrosive amine into a water-soluble, non-volatile acetate salt.

  • Aqueous Wash: Wash the neutralized area thoroughly with hot water to solubilize and remove the resulting salts.

  • Self-Validation Checkpoint: Swab the cleaned surface with universal pH indicator paper. A reading of pH 6.5 - 7.5 validates that the basic azetidine has been completely neutralized and removed. If the pH reads >8, repeat the acetic acid wash.

References

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances." EPA Publications, 2024. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "A Review of PFAS Destruction Technologies." International Journal of Environmental Research and Public Health, 2022. Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - cis-Azetidine-2,4-dicarboxylic acid." Cole-Parmer Documentation, 2006. Available at:[Link]

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